O-(quinoxalin-5-ylmethyl)hydroxylamine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
O-(quinoxalin-5-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H9N3O/c10-13-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2 |
InChI-Schlüssel |
CNNWQFWJFSGJRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CON |
Herkunft des Produkts |
United States |
Mechanism of Action for O-(Quinoxalin-5-ylmethyl)hydroxylamine Derivatives: Targeting the Wnt/β-Catenin-CBP Axis
Executive Summary
In the landscape of targeted therapeutics, the Wnt/β-catenin signaling pathway has long been considered "undruggable" due to the lack of traditional enzymatic active sites. However, the development of conformationally constrained alpha-helix mimetics has revolutionized this space. At the core of these next-generation inhibitors lies the O-(quinoxalin-5-ylmethyl)hydroxylamine pharmacophore[1]. Derivatives synthesized from this building block (such as the ICG-001 analog family) act as highly selective antagonists of the β-catenin/CBP (CREB-binding protein) interaction[2].
This technical guide dissects the mechanism of action of these derivatives, detailing the molecular "co-activator switch" they induce, and provides the self-validating experimental frameworks required to profile their pharmacological efficacy in oncology and fibrotic disease models.
Molecular Rationale: The Quinoxaline Pharmacophore
O-(quinoxalin-5-ylmethyl)hydroxylamine (CAS 895589-27-2) serves as a critical structural intermediate in the synthesis of bicyclic β-turn and alpha-helix mimetics[3]. The quinoxaline ring system provides a rigid, sterically optimized scaffold that mimics the secondary structure of biologically active protein helices[4].
When incorporated into larger peptidomimetic structures, this moiety allows the drug to precisely intercalate into the N-terminal domain of CBP (specifically amino acids 1–111)[5]. By mimicking the spatial orientation of native protein-protein interaction (PPI) interfaces, these derivatives achieve high-affinity binding without the off-target toxicity typically associated with broad-spectrum transcriptional repressors[2].
The Wnt/β-Catenin Co-Activator Switch: CBP vs. p300
To understand the mechanism of action, one must understand the divergent roles of β-catenin's transcriptional co-activators. Upon Wnt pathway activation, stabilized β-catenin translocates to the nucleus and binds to TCF/LEF transcription factors. However, to initiate transcription, β-catenin must recruit one of two highly homologous Kat3 co-activators: CBP or p300 [6].
-
β-Catenin + CBP: Drives the transcription of genes associated with cellular proliferation, stem cell maintenance, and anti-apoptosis (e.g., BIRC5/Survivin, CCND1/Cyclin D1)[7],[5]. This axis is constitutively hijacked in colorectal cancers, leukemia, and pulmonary/renal fibrosis[8],[9].
-
β-Catenin + p300: Drives the transcription of genes that initiate cellular differentiation and orderly apoptosis (e.g., CDKN1A/p21, E-cadherin)[7],[6].
Mechanism of Action: Selective Disruption
O-(quinoxalin-5-ylmethyl)hydroxylamine derivatives do not degrade β-catenin. Instead, they act as selective steric blockers. By binding exclusively to the N-terminus of CBP, they prevent β-catenin from forming the proliferative β-catenin/CBP complex[5],[2]. Because the drug does not bind the homologous region of p300, the nuclear pool of β-catenin is forced to partner with p300[6]. This drug-induced "co-activator switch" fundamentally reprograms the cell from a state of unchecked proliferation to one of terminal differentiation and apoptosis[6].
Fig 1: The Wnt/β-Catenin Co-Activator Switch induced by quinoxaline alpha-helix mimetics.
Self-Validating Experimental Protocols (E-E-A-T)
To rigorously validate the mechanism of action of a novel O-(quinoxalin-5-ylmethyl)hydroxylamine derivative, researchers must employ self-validating assay systems. The following protocols establish causality by proving that the compound specifically targets CBP without inducing generalized transcriptional silencing.
Protocol A: Co-Immunoprecipitation (Co-IP) for Target Selectivity
Causality Check: If the drug works via the co-activator switch, pulling down CBP should yield decreased β-catenin, while pulling down p300 should yield INCREASED β-catenin.
-
Cell Culture & Treatment: Culture SW480 colorectal carcinoma cells (which possess high basal Wnt activity due to APC mutations)[2]. Treat with the quinoxaline derivative (e.g., 10 µM) or DMSO vehicle for 24 hours.
-
Nuclear Extraction: Lyse cells using a hypotonic buffer to isolate intact nuclei, followed by high-salt extraction to retrieve nuclear proteins.
-
Immunoprecipitation (Split-Sample): Divide the nuclear lysate equally. Incubate one half with an anti-CBP antibody and the other half with an anti-p300 antibody overnight at 4°C[5].
-
Bead Capture & Wash: Add Protein A/G magnetic beads for 2 hours. Wash stringently (3x) with RIPA buffer to remove non-specific interactors.
-
Western Blotting: Elute proteins and immunoblot both sets of samples using an anti-β-catenin primary antibody.
-
Validation: A successful compound will show a dose-dependent decrease in the CBP lane and a concomitant increase in the p300 lane[5],[6].
Protocol B: TOPFlash / FOPFlash Reporter Assay
Causality Check: TOPFlash measures TCF-mediated transcription. FOPFlash contains mutated TCF binding sites. A specific Wnt inhibitor will suppress TOPFlash but leave FOPFlash unaffected, ruling out general cytotoxicity or basal transcriptional repression[2].
-
Transfection: Co-transfect SW480 cells with either the TOPFlash or FOPFlash luciferase reporter plasmid, alongside a Renilla luciferase control plasmid (for normalization)[2].
-
Compound Dosing: 24 hours post-transfection, treat cells with serial dilutions of the quinoxaline derivative (0.1 µM to 50 µM).
-
Luminescence Readout: After 24 hours of treatment, lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase assay system.
-
Data Normalization: Calculate the ratio of Firefly/Renilla. The IC50 is derived from the normalized TOPFlash signal, while the FOPFlash signal must remain flat across the dose-response curve[2].
Fig 2: Self-validating experimental workflow for profiling Wnt/β-catenin inhibitors.
Quantitative Pharmacological Profiling
The efficacy of O-(quinoxalin-5-ylmethyl)hydroxylamine-derived alpha-helix mimetics is characterized by their high binding affinity to CBP and their ability to selectively induce apoptosis in malignant/fibrotic cells while sparing healthy tissue. The table below summarizes the expected quantitative profile of a highly optimized derivative (modeled after ICG-001 analogs)[2],[10].
| Assay / Parameter | Target / Cell Line | Observed Metric | Mechanistic Significance |
| In Vitro Binding (Kd) | CBP (aa 1-111) | ~1.5 µM | Confirms direct target engagement at the N-terminus. |
| In Vitro Binding (Kd) | p300 (aa 1-111) | >100 µM | Proves selectivity; ensures the co-activator switch can occur. |
| Reporter Assay (IC50) | TOPFlash (SW480) | 3.0 µM | Demonstrates functional inhibition of Wnt/TCF transcription. |
| Reporter Assay (IC50) | FOPFlash (SW480) | No effect | Validates that inhibition is specific to TCF-binding sites. |
| Cytotoxicity (IC50) | SW480 (Colon Cancer) | 4.5 µM | Shows efficacy in Wnt-addicted malignant cells. |
| Cytotoxicity (IC50) | CCD-841Co (Normal) | >50 µM | Demonstrates a wide therapeutic index; normal cells are spared. |
| Gene Expression | BIRC5 (Survivin) | >80% Reduction | Confirms loss of anti-apoptotic CBP-driven transcription. |
References
- Alpha helix mimetic compositions for treating cancer and other CBP/catenin-mediated diseases and conditions. Google Patents (US8691819B2).
- A small molecule inhibitor of β-catenin/cyclic AMP response element-binding protein transcription. PNAS.
- The CREB-Binding Protein Inhibitor ICG-001 Suppresses Pancreatic Cancer Growth. AACR Journals.
- Targeted Inhibition of β-Catenin/CBP Signaling Ameliorates Renal Interstitial Fibrosis. PMC - NIH.
- Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia. PMC - NIH.
- CBP/Catenin Antagonist Safely Eliminates Drug Resistant Leukemia Initiating Cells. PMC - NIH.
Sources
- 1. US8691819B2 - Alpha helix mimetic compositions for treating cancer and other CBP/catenin-mediated diseases and conditions - Google Patents [patents.google.com]
- 2. pnas.org [pnas.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US8691819B2 - Alpha helix mimetic compositions for treating cancer and other CBP/catenin-mediated diseases and conditions - Google Patents [patents.google.com]
- 5. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CBP/Catenin Antagonist Safely Eliminates Drug Resistant Leukemia Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. WO2014061827A1 - Treatment of pulmonary fibrosis using an inhibitor of cbp/catenin - Google Patents [patents.google.com]
- 9. Targeted Inhibition of β-Catenin/CBP Signaling Ameliorates Renal Interstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Synthesis Pathway and Precursors of O-(Quinoxalin-5-ylmethyl)hydroxylamine: A Technical Whitepaper
Executive Summary
O-(Quinoxalin-5-ylmethyl)hydroxylamine (CAS: 895589-27-2) [1] is a highly specialized bifunctional building block utilized extensively in medicinal chemistry. Featuring a rigid quinoxaline pharmacophore tethered to a highly nucleophilic O-alkylhydroxylamine moiety, it serves as a critical intermediate for synthesizing oxime-based kinase inhibitors, targeted covalent inhibitors, and novel antimicrobial agents.
Direct alkylation of free hydroxylamine typically results in uncontrollable N,N-dialkylation or N,O-dialkylation. Therefore, synthesizing this compound requires a highly regioselective approach utilizing protected hydroxylamine equivalents. This whitepaper outlines the retrosynthetic logic, precursor selection, and validated experimental protocols necessary to synthesize O-(quinoxalin-5-ylmethyl)hydroxylamine with high fidelity.
Retrosynthetic Analysis & Precursor Selection
To ensure exclusive O-alkylation, the Gabriel-type synthesis utilizing N-hydroxyphthalimide (NHPI) is the industry standard. NHPI acts as a protected hydroxylamine, directing the carbon-oxygen bond formation while sterically and electronically shielding the nitrogen atom.
Two primary precursors can be utilized to install the quinoxalin-5-ylmethyl group:
-
Precursor A: 5-(Bromomethyl)quinoxaline (CAS: 131454-80-3) [2].
-
Precursor B: Quinoxalin-5-ylmethanol (CAS: 496765-32-3) [3].
Quantitative Precursor Comparison
| Precursor | CAS Number | Reaction Mechanism | Yield Potential | Scalability | Key Advantage |
| 5-(Bromomethyl)quinoxaline | 131454-80-3 | SN2 Alkylation | 75–85% | High | Simple reagents, avoids triphenylphosphine oxide byproduct. |
| Quinoxalin-5-ylmethanol | 496765-32-3 | Mitsunobu Reaction | 65–80% | Medium | Avoids handling highly reactive and potentially unstable benzylic bromides. |
Core Synthesis Pathway
The overarching synthetic strategy is divided into two phases: the coupling of the quinoxaline precursor with NHPI, followed by the hydrazinolysis of the phthalimide protecting group.
Phase 1: Carbon-Oxygen Bond Formation
-
Via SN2 Displacement: 5-(Bromomethyl)quinoxaline undergoes nucleophilic substitution with NHPI in the presence of a mild base (e.g., K2CO3). The base deprotonates NHPI (pKa ~8.7), generating a potent oxygen nucleophile that displaces the benzylic bromide [4].
-
Via Mitsunobu Reaction: Quinoxalin-5-ylmethanol is reacted with NHPI, Triphenylphosphine (PPh3), and Diisopropyl azodicarboxylate (DIAD). This approach activates the primary alcohol for displacement without requiring prior conversion to a halide.
Phase 2: Ing-Manske Deprotection (Hydrazinolysis)
The resulting intermediate, N-(quinoxalin-5-ylmethoxy)phthalimide, is treated with hydrazine hydrate. Hydrazine acts as a potent bis-nucleophile, attacking the imide carbonyls to form a highly stable, cyclic byproduct known as phthalhydrazide. The thermodynamic stability and low solubility of phthalhydrazide act as a thermodynamic sink, driving the reaction to completion and releasing the free O-(quinoxalin-5-ylmethyl)hydroxylamine.
Retrosynthetic and forward synthesis pathways for O-(quinoxalin-5-ylmethyl)hydroxylamine.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate specific in-process controls (IPCs) and causality-driven steps to ensure high purity and yield.
Protocol 1: Synthesis of N-(Quinoxalin-5-ylmethoxy)phthalimide
Causality: Potassium carbonate (K2CO3) is chosen over stronger bases (like NaH) to prevent the degradation of the quinoxaline ring and avoid unwanted side reactions with the benzylic bromide. DMF is used as the solvent to maximize the solubility of the NHPI anion and accelerate the SN2 kinetics.
-
Setup: Charge a dry, nitrogen-flushed round-bottom flask with N-hydroxyphthalimide (1.1 equivalents) and anhydrous DMF (10 mL/g of substrate).
-
Activation: Add anhydrous K2CO3 (1.5 equivalents). Self-Validation: The solution will transition to a deep red/orange color, confirming the formation of the highly conjugated NHPI anion. Stir for 30 minutes at room temperature.
-
Coupling: Add 5-(bromomethyl)quinoxaline (1.0 equivalent) [2] portion-wise to control the mild exotherm.
-
Monitoring: Stir the reaction at 40°C. IPC: Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete (typically 2–4 hours) when the UV-active bromide spot is fully consumed.
-
Workup: Pour the mixture into ice water (3x volume of DMF). Self-Validation: The product will crash out as a solid precipitate because the intermediate is highly hydrophobic. Filter, wash with cold water to remove DMF and salts, and dry under a vacuum.
Protocol 2: Deprotection to O-(Quinoxalin-5-ylmethyl)hydroxylamine
Causality: Ethanol is selected as the solvent because the starting material is soluble at reflux, but the phthalhydrazide byproduct is highly insoluble at low temperatures, allowing for simple mechanical separation. Acid-base extraction is utilized in the final step because the target hydroxylamine is basic, allowing it to be separated from neutral organic impurities.
Step-by-step experimental workflow for the hydrazinolysis deprotection stage.
-
Setup: Suspend N-(quinoxalin-5-ylmethoxy)phthalimide (1.0 equivalent) in absolute ethanol (10 mL/g).
-
Deprotection: Add hydrazine hydrate (1.2 equivalents). Heat the mixture to reflux (65°C).
-
Monitoring: IPC: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the target mass ( [M+H]+=176.1 ) indicates completion. Self-Validation: A voluminous white precipitate (phthalhydrazide) will form as the reaction progresses.
-
Filtration: Cool the reaction mixture to 0°C for 1 hour to maximize the precipitation of phthalhydrazide. Filter the suspension through a Celite pad and wash the cake with cold ethanol.
-
Acid-Base Extraction: Concentrate the filtrate in vacuo. Dissolve the residue in Ethyl Acetate (EtOAc) and extract with 1N HCl (3x). The basic hydroxylamine moves to the aqueous layer, leaving neutral impurities in the organic layer.
-
Isolation: Basify the combined aqueous layers to pH 9–10 using 2N NaOH. Extract the free base with Dichloromethane (DCM). Dry the organic layer over Na2SO4, filter, and concentrate to yield the pure O-(quinoxalin-5-ylmethyl)hydroxylamine.
References
A Technical Guide to the Putative Crystal Structure Analysis of O-(quinoxalin-5-ylmethyl)hydroxylamine
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of O-(quinoxalin-5-ylmethyl)hydroxylamine, a novel quinoxaline derivative of interest in medicinal chemistry and drug development.[1][2][3][4][5][6] Although a definitive crystal structure for this specific compound has not yet been deposited in public databases, this document serves as an in-depth methodological roadmap for researchers. By integrating established protocols for synthesis, crystallization, single-crystal X-ray diffraction (SCXRD), and advanced intermolecular interaction analysis, we present a self-validating workflow designed to yield a high-resolution, publishable crystal structure. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional architecture of this and similar small organic molecules.
Introduction: The Significance of Quinoxaline Derivatives and Structural Elucidation
Quinoxaline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] The introduction of an O-methylhydroxylamine moiety at the 5-position of the quinoxaline core in O-(quinoxalin-5-ylmethyl)hydroxylamine is hypothesized to modulate its pharmacokinetic and pharmacodynamic profile by introducing new hydrogen bonding capabilities and altering its steric and electronic properties.
The precise determination of the three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for understanding structure-activity relationships (SAR), guiding lead optimization, and predicting drug-target interactions. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for obtaining unambiguous, high-resolution structural data for small molecules.[7][8][9] This guide will detail the critical steps and expert considerations for achieving this goal for O-(quinoxalin-5-ylmethyl)hydroxylamine.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
A robust and reproducible synthesis followed by a meticulous crystallization screening process is the foundation of any successful crystal structure analysis.
Proposed Synthesis of O-(quinoxalin-5-ylmethyl)hydroxylamine
While numerous methods for the synthesis of quinoxaline derivatives exist, a common and effective approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] A plausible synthetic route to the title compound is outlined below. Further functionalization would be required to introduce the O-methylhydroxylamine group.
It is crucial to purify the final product to a high degree (>98%) before proceeding to crystallization, as impurities can significantly hinder or prevent the formation of single crystals.
Crystallization Methodologies for Small Organic Molecules
The generation of diffraction-quality single crystals is often the most challenging step in structure determination.[7][9] A systematic screening of various crystallization techniques and solvent systems is essential.
Classical Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and subsequent crystal growth.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant.[11] The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This technique is amenable to small sample quantities.[11]
-
Antisolvent Crystallization: An "antisolvent," in which the compound is insoluble, is slowly added to a solution of the compound, causing it to precipitate and, under the right conditions, form crystals.[11]
Advanced Crystallization Techniques:
For challenging compounds, more advanced methods can be employed:
-
Microbatch Under-Oil Crystallization: This technique is particularly useful for water-soluble organic salts and involves the slow concentration of an aqueous solution under a layer of inert oil.[12]
-
Encapsulated Nanodroplet Crystallization (ENaCt): A high-throughput automated method where a nanoliter-scale droplet of the analyte solution is injected into an inert oil, allowing for slow solvent loss and crystal nucleation.[12]
A recommended starting point for crystallization screening would be to dissolve the purified O-(quinoxalin-5-ylmethyl)hydroxylamine in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) and employ the slow evaporation and vapor diffusion techniques.
Single-Crystal X-ray Diffraction (SCXRD): Data Acquisition and Processing
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.
Crystal Selection and Mounting
A suitable crystal for SCXRD should be of an appropriate size (typically 0.1-0.4 mm in at least two dimensions), have well-defined faces, and be free of cracks or other defects.[13] The crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of an inert oil.[14]
Data Collection
The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms.[15] A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector. A complete dataset is collected by rotating the crystal through a series of angles.
Experimental Protocol for SCXRD Data Collection:
-
Mount the Crystal: Secure the selected crystal on a goniometer head.
-
Center the Crystal: Align the crystal in the center of the X-ray beam.[13]
-
Cool the Crystal: Set the cryostream to the desired temperature (e.g., 173 K).[15]
-
Initial Scans: Collect a few initial diffraction images to assess crystal quality.[13]
-
Unit Cell Determination: From the initial images, determine the unit cell parameters.[13]
-
Data Collection Strategy: Devise a strategy to collect a complete and redundant dataset.[13]
-
Execute Data Collection: Run the full data collection experiment.[13]
Data Reduction and Structure Solution
The raw diffraction data is processed to yield a list of reflection intensities. This data is then used to solve the crystal structure.
Workflow for Structure Solution and Refinement:
Caption: A typical workflow for solving and refining a crystal structure from raw diffraction data.
A variety of software packages are available for structure solution and refinement, including SHELX,[16] SIR,[17] and CRYSTALS.[18] The structure is typically solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.[15]
Structural Analysis and Interpretation
With a refined crystal structure, the next phase is to analyze the molecular geometry, intermolecular interactions, and crystal packing.
Molecular Geometry
The bond lengths, bond angles, and torsion angles of the O-(quinoxalin-5-ylmethyl)hydroxylamine molecule should be analyzed and compared to expected values and those of similar reported structures.
| Parameter | Expected Value Range | Significance |
| C-N bond lengths in quinoxaline ring | 1.32 - 1.39 Å | Indicates aromaticity and electron distribution. |
| C-O bond length | 1.40 - 1.45 Å | Reflects the nature of the ether linkage. |
| N-O bond length | 1.42 - 1.48 Å | Characteristic of the hydroxylamine moiety. |
| Torsion angles | Variable | Defines the conformation of the molecule. |
Intermolecular Interactions and Crystal Packing
A thorough analysis of the intermolecular interactions is crucial for understanding the forces that govern the crystal packing. Hydrogen bonds, π-π stacking, and van der Waals forces are the primary interactions to consider.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[19][20][21] The Hirshfeld surface is mapped with properties such as dnorm, shape index, and electrostatic potential to provide detailed insights into the crystal packing.[22]
Workflow for Hirshfeld Surface Analysis:
-
Obtain CIF: Start with the final, validated Crystallographic Information File (CIF).[19]
-
Import into CrystalExplorer: Load the CIF file into the CrystalExplorer software.[19][20]
-
Generate Hirshfeld Surface: Create the Hirshfeld surface for the molecule of interest.[19][21]
-
Map Properties: Map dnorm, shape index, and electrostatic potential onto the surface.[22]
-
Generate 2D Fingerprint Plots: Decompose the Hirshfeld surface into 2D fingerprint plots to quantify the different types of intermolecular contacts.[22]
Caption: A streamlined workflow for performing Hirshfeld surface analysis.
The red, white, and blue regions on a dnorm mapped Hirshfeld surface correspond to interatomic contacts that are shorter than, equal to, and longer than the van der Waals separations, respectively.[22]
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of O-(quinoxalin-5-ylmethyl)hydroxylamine. By following the detailed methodologies for synthesis, crystallization, SCXRD, and Hirshfeld surface analysis, researchers can confidently pursue the elucidation of this and other novel small molecules. The resulting structural information will be invaluable for advancing the understanding of quinoxaline derivatives in drug discovery and materials science.
References
-
SPT Labtech. Chemical crystallization. [Link]
-
Institute of Crystallography – CNR – Bari. Software Ic. [Link]
-
Crystallization of small molecules. [Link]
-
International Union of Crystallography. Crystallographic software list. [Link]
-
ACS Publications. Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. [Link]
-
Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]
-
Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]
-
RCSB PDB. Crystallography Software. [Link]
-
University of Oxford. CRYSTALS - Chemical Crystallography. [Link]
-
Schrödinger. PrimeX. [Link]
-
YouTube. Hirshfeld Surface Analysis by using Crystal Explorer. [Link]
-
CrystalExplorer. The Hirshfeld Surface. [Link]
-
University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]
-
PMC. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. [Link]
-
YouTube. Single Crystal X-Ray Diffraction Data Collection. [Link]
-
NPTEL. Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]
-
Bruker. First time Single Crystal X-ray Structure Determination – Data Collection. [Link]
-
YouTube. How to Create Hirshfeld Surface Using Crystal Explorer. [Link]
-
American Journal of Organic Chemistry. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]
-
PMC. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
-
TSI Journals. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]
-
ijrti. Synthesis, pharmacological application of quinoxaline and its derivative. [Link]
-
PubMed. Quinoxaline, its derivatives and applications: A State of the Art review. [Link]
-
SciSpace. Quinoxaline, its derivatives and applications: A state of the art review. [Link]
-
MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
-
Bentham Science. Discovery of the Aminated Quinoxalines as Potential Active Molecules. [Link]
-
MDPI. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. [Link]
-
ResearchGate. Crystal structure of[17]benzopyrano[3,4-b]quinoxalin-5-one through spontaneous air oxidation rearrangement of 6-Chloro-isoindolo[2,1-a]quinoxaline. [Link]
-
Academia.edu. Crystal structure of (E)-N-{[3-methyl-1- phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4- yl]methylidene}hydroxylamine. [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. ijrti.org [ijrti.org]
- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. sptlabtech.com [sptlabtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. tsijournals.com [tsijournals.com]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. sssc.usask.ca [sssc.usask.ca]
- 14. acl.digimat.in [acl.digimat.in]
- 15. rsc.org [rsc.org]
- 16. iucr.org [iucr.org]
- 17. Software Ic – Institute of Crystallography – CNR – Bari [ba.ic.cnr.it]
- 18. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. crystalexplorer.net [crystalexplorer.net]
- 22. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Bioconjugation: A Detailed Protocol for Oxime Ligation Using O-(quinoxalin-5-ylmethyl)hydroxylamine
Introduction: The Power and Precision of Oxime Ligation
In the landscape of bioconjugation, the quest for robust, selective, and biocompatible reactions is paramount. Oxime ligation, a cornerstone of "click chemistry," has emerged as a powerful tool for forging stable covalent bonds between biomolecules.[1] This reaction, involving the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone, is celebrated for its high efficiency, mild reaction conditions, and the absence of interfering side reactions within complex biological systems.[1][2] The resulting oxime bond exhibits remarkable stability, a crucial attribute for creating durable bioconjugates for applications ranging from drug delivery to diagnostics.[1][3]
At the heart of this versatile chemistry lies the choice of reagents. O-(quinoxalin-5-ylmethyl)hydroxylamine stands out as a particularly advantageous aminooxy compound. The quinoxaline moiety, a nitrogen-containing heterocyclic ring system, imparts unique properties to the linker. Quinoxaline derivatives have a rich history in medicinal chemistry, exhibiting a broad spectrum of biological activities and often serving as key scaffolds in drug development.[4][5][6][7][8][9][10][11][12] This inherent bio-relevance makes O-(quinoxalin-5-ylmethyl)hydroxylamine an attractive choice for creating bioconjugates with potentially enhanced therapeutic or diagnostic properties.
This application note provides a comprehensive guide to performing oxime ligation using O-(quinoxalin-5-ylmethyl)hydroxylamine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into optimization and troubleshooting, empowering researchers to confidently apply this powerful technique in their work.
Reaction Mechanism and Key Parameters
The formation of an oxime bond proceeds through a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group of O-(quinoxalin-5-ylmethyl)hydroxylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient tetrahedral intermediate.[1]
-
Dehydration: The tetrahedral intermediate subsequently loses a water molecule to form the stable C=N-O oxime bond.[1]
While the reaction can proceed uncatalyzed, its rate is significantly influenced by several factors, most notably pH and the presence of a nucleophilic catalyst.
The Critical Role of pH
The pH of the reaction medium is a critical determinant of the reaction rate. A slightly acidic environment, typically between pH 4 and 5, is optimal for uncatalyzed oxime ligation.[1][2][13] This is because the acidic conditions facilitate the protonation of the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack. However, it's a delicate balance; a pH that is too low will lead to the protonation of the aminooxy group, diminishing its nucleophilicity and slowing the reaction. For applications involving sensitive biomolecules that cannot tolerate acidic conditions, the reaction can be performed at a neutral pH, albeit at a slower rate.[1]
Accelerating the Reaction: The Power of Catalysis
To overcome the sluggish kinetics at neutral pH, nucleophilic catalysts are often employed. Aniline and its derivatives have been widely used to accelerate oxime formation.[1][3][14][15] The catalyst functions by first reacting with the aldehyde or ketone to form a protonated Schiff base intermediate. This intermediate is significantly more reactive towards the aminooxy nucleophile than the original carbonyl compound, thereby increasing the overall reaction rate.[13] More efficient catalysts, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have been shown to provide even greater rate enhancements compared to aniline.[15][16][17][18]
Visualizing the Workflow: From Reactants to Product
To illustrate the key steps in the oxime ligation process, the following diagram outlines the general experimental workflow.
Caption: A generalized workflow for performing an oxime ligation experiment.
Detailed Experimental Protocol: Antibody-Small Molecule Conjugation
This protocol details the conjugation of a small molecule functionalized with O-(quinoxalin-5-ylmethyl)hydroxylamine to an antibody containing an accessible aldehyde group. This aldehyde can be introduced site-specifically, for instance, through the enzymatic or chemical modification of a specific amino acid residue.
Materials and Reagents
-
Aldehyde-modified Antibody: 1-10 mg/mL solution in a suitable buffer (e.g., 100 mM acetate buffer, pH 4.5 or 100 mM phosphate buffer, pH 7.0).
-
O-(quinoxalin-5-ylmethyl)hydroxylamine: Stock solution (e.g., 10 mM in DMSO or DMF).
-
Catalyst (Optional, for neutral pH reactions): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO).
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5 or 100 mM Sodium Phosphate, pH 7.0.
-
Purification System: Size-Exclusion Chromatography (SEC) or Protein A chromatography column.
-
Analytical Instruments: RP-HPLC, SDS-PAGE, and Mass Spectrometry (MS).
Step-by-Step Procedure
-
Preparation of Reactants:
-
Dissolve the aldehyde-modified antibody in the chosen reaction buffer to a final concentration of 1-10 mg/mL (typically 6.7 - 66.7 µM).[1]
-
Prepare a stock solution of O-(quinoxalin-5-ylmethyl)hydroxylamine in an organic solvent like DMSO or DMF. The concentration should be high enough to allow for the addition of a small volume to the reaction mixture to avoid precipitation.
-
-
Ligation Reaction:
-
To the antibody solution, add the O-(quinoxalin-5-ylmethyl)hydroxylamine stock solution to achieve a final molar excess of 10- to 50-fold over the antibody. The optimal excess may need to be determined empirically.
-
For reactions at neutral pH: If using a catalyst, add the aniline or p-phenylenediamine stock solution to a final concentration of 10-100 mM.[1][19]
-
Gently mix the reaction components.
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C.[1][14] Reaction times can vary from a few hours to overnight, depending on the reactants' concentration, pH, and catalyst presence.[20][21]
-
-
Monitoring the Reaction:
-
The progress of the conjugation can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or mass spectrometry. An increase in the peak corresponding to the conjugated antibody and a decrease in the starting material peak will indicate reaction progression.
-
-
Purification of the Conjugate:
-
Once the reaction has reached completion (or the desired level of conversion), the crude reaction mixture should be purified to remove excess small molecule reagents and catalyst.
-
Size-exclusion chromatography (SEC) is a common method for separating the larger antibody-drug conjugate from smaller, unreacted components.
-
Alternatively, if the antibody has a Protein A binding site, affinity chromatography can be used for purification.
-
-
Characterization of the Final Product:
-
The purified conjugate should be thoroughly characterized to confirm its identity and purity.
-
SDS-PAGE: To visualize the increase in molecular weight of the antibody upon conjugation.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To determine the exact mass of the conjugate and confirm the number of small molecules attached per antibody (drug-to-antibody ratio, DAR).
-
UV-Vis Spectroscopy: To determine the concentration of the final conjugate, using the extinction coefficients of both the antibody and the quinoxaline-containing small molecule.
-
Quantitative Data and Optimization Parameters
The efficiency of oxime ligation is influenced by several parameters. The following table summarizes key variables and their typical ranges for optimizing the reaction.
| Parameter | Typical Range | Rationale and Considerations | Supporting References |
| pH | 4.0 - 5.5 (uncatalyzed) | Balances carbonyl protonation and aminooxy nucleophilicity for optimal uncatalyzed reaction rates. | [1][2][13] |
| 6.5 - 7.5 (catalyzed) | Essential for reactions involving pH-sensitive biomolecules. Requires a catalyst for efficient ligation. | [1][3][20] | |
| Catalyst | Aniline, p-Phenylenediamine (pPDA), m-Phenylenediamine (mPDA) | Nucleophilic catalysts that form a more reactive Schiff base intermediate, significantly accelerating the reaction at neutral pH. pPDA and mPDA are generally more effective than aniline. | [1][15][16][17][18] |
| Catalyst Concentration | 10 - 100 mM | Higher concentrations generally lead to faster reaction rates, but potential toxicity to cells and side reactions should be considered. | [1][19][20] |
| Reactant Molar Ratio | 10- to 50-fold excess of hydroxylamine | A molar excess of the smaller molecule drives the reaction equilibrium towards product formation. | [1] |
| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate, but the stability of the biomolecule must be considered. | [1][14] |
| Solvent | Aqueous buffers (Acetate, Phosphate) | Biocompatible and suitable for most protein conjugations. | [1][21] |
| Co-solvents (DMSO, DMF) | Can be used to dissolve hydrophobic reagents and may increase reaction rates. | [14][18] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following diagram provides a systematic approach to troubleshooting low reaction yields.
Caption: A troubleshooting guide for addressing low yields in oxime ligation reactions.
Conclusion: A Versatile Tool for Modern Drug Development
The oxime ligation using O-(quinoxalin-5-ylmethyl)hydroxylamine represents a powerful and reliable method for the precise construction of bioconjugates. The inherent biological relevance of the quinoxaline scaffold, combined with the high efficiency and stability of the oxime linkage, makes this an invaluable tool for researchers in drug development and chemical biology. By understanding the core principles of the reaction and carefully optimizing the experimental conditions, scientists can harness the full potential of this versatile chemistry to create novel and impactful biomolecular constructs. The protocols and insights provided in this application note serve as a comprehensive resource to facilitate the successful implementation of this technology in your research endeavors.
References
-
Kölmel, D. K., & Kool, E. T. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. Organic Letters, 20(10), 2872–2876. Available at: [Link]
-
DeForest, C. A. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Materials Horizons, 4(3), 430-434. Available at: [Link]
-
Bavireddi, H., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Chemical Communications, 56(43), 5753-5756. Available at: [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 52(34), 8979-8983. Available at: [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2011). Native Chemical Ligation. Current Protocols in Protein Science, 65(1), 15.1.1-15.1.18. Available at: [Link]
-
Kumar, D., et al. (2023). Modulation of heme peroxo nucleophilicities with axial ligands reveal key insights into the mechanistic landscape of nitric oxide synthase. Chemical Science, 14(18), 4814-4826. Available at: [Link]
-
ResearchGate. Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. Available at: [Link]
-
Jia, Z., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(31), 9033-9039. Available at: [Link]
-
Woo, S., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849. Available at: [Link]
-
ResearchGate. Nucleophilic Catalysis of Oxime Ligation. Available at: [Link]
-
Jia, Z., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available at: [Link]
-
International Journal of Research Trends and Innovation. (2022). Synthesis, pharmacological application of quinoxaline and its derivative. ijrti, 7(6), 947-955. Available at: [Link]
-
ResearchGate. (2016). Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Available at: [Link]
-
National Institutes of Health. (2020). Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors. Available at: [Link]
-
SciSpace. Quinoxaline, its derivatives and applications: A state of the art review. Available at: [Link]
-
Scholars Research Library. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 4(3), 1116-1123. Available at: [Link]
-
National Institutes of Health. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Available at: [Link]
-
ScienceDirect. Quinoxaline, its derivatives and applications: A State of the Art review. Available at: [Link]
-
National Institutes of Health. (2015). New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents. Available at: [Link]
-
Scientific & Academic Publishing. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]
-
ResearchGate. Quinoxalines investigated in combination with MDEA as the electron donor. Available at: [Link]
-
Royal Society of Chemistry. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 13(42), 29555-29566. Available at: [Link]
-
eScholarship.org. Development of Oxidative Bioconjugation Methodology for the Site-Selective Modification of the Electron Rich Aromatic Amino Acid. Available at: [Link]
-
MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. Available at: [Link]
-
Macmillan Group. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. coledeforest.com [coledeforest.com]
- 4. ijrti.org [ijrti.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
Application Note: Advanced Bioconjugation and Labeling Strategies Using O-(quinoxalin-5-ylmethyl)hydroxylamine
Introduction & Mechanistic Rationale
The development of highly specific, bioorthogonal conjugation techniques is a cornerstone of modern chemical biology, allowing researchers to modify proteins, nucleic acids, and small molecules without disrupting their native functions. Among these techniques, oxime ligation has emerged as a premier methodology due to its high thermodynamic stability and compatibility with aqueous, physiological environments [1].
O-(quinoxalin-5-ylmethyl)hydroxylamine (CAS 895589-27-2) is a specialized alkoxyamine reagent designed for the targeted derivatization of carbonyl-containing biomolecules [4]. The molecule combines the highly reactive α -effect of a hydroxylamine group with the distinct physicochemical properties of a quinoxaline heterocycle.
The Quinoxaline Advantage
While standard hydroxylamines (like aminooxy-PEG) are used merely as structural linkers, incorporating a quinoxaline moiety serves multiple functional purposes in drug development and analytical tracking:
-
Strong Chromophore/Fluorophore Properties: The quinoxaline ring exhibits strong ultraviolet absorbance (typically peaking around 230 nm and 310-330 nm), enabling highly sensitive downstream quantification via HPLC-UV.
-
Mass Spectrometry (MS) Tagging: The nitrogen-rich, rigid heterocyclic core enhances ionization efficiency in ESI and MALDI mass spectrometry, acting as a robust mass tag for the identification of low-abundance carbonyl species (e.g., ketosteroids or oxidized glycans).
-
Hydrophobic Tuning: The aromatic system provides predictable retention shifts in reversed-phase liquid chromatography (RP-HPLC), aiding in the separation of conjugated products from unreacted native proteins.
Causality in Oxime Ligation: Why Not Reductive Amination?
Historically, bioconjugation to aldehydes relied on primary amines to form Schiff bases (imines), which required subsequent reduction (reductive amination) using toxic reagents like sodium cyanoborohydride to form stable secondary amines [2]. Conversely, the reaction of an aldehyde with O-(quinoxalin-5-ylmethyl)hydroxylamine forms an oxime bond . The adjacent oxygen atom donates electron density to the nitrogen (the α -effect), making the hydroxylamine highly nucleophilic even at slightly acidic pH. The resulting oxime bond is exceptionally stable against hydrolysis, eliminating the need for a secondary reduction step [3].
Fig 1: Mechanism of oxime bond formation using quinoxaline-functionalized hydroxylamine.
Quantitative Comparison of Conjugation Chemistries
To justify the selection of oxime ligation over legacy methods, the following table summarizes the kinetic and thermodynamic properties of common carbonyl-targeting chemistries.
| Conjugation Chemistry | Reagents Required | Optimal pH | Bond Stability (Physiological pH) | Reaction Kinetics ( k2 ) | Requirement for Catalyst/Reductant |
| Oxime Ligation | Alkoxyamine + Carbonyl | 4.5 – 6.0 | Excellent ( t1/2> months) | 10−4 to 10−2 M −1 s −1 | Aniline (Nucleophilic Catalyst) |
| Hydrazone Formation | Hydrazine + Carbonyl | 5.0 – 7.0 | Moderate (Reversible) | 10−3 to 10−1 M −1 s −1 | Aniline (Nucleophilic Catalyst) |
| Reductive Amination | Primary Amine + Carbonyl | 7.0 – 8.5 | Excellent (Irreversible) | Fast (but requires reduction) | NaCNBH 3 or NaBH 4 (Reductant) |
Data synthesized from established bioconjugation kinetics [1, 2].
Experimental Workflows & Protocols
The following protocols describe a self-validating system for the site-specific labeling of a glycoprotein (e.g., a monoclonal antibody) using O-(quinoxalin-5-ylmethyl)hydroxylamine. The workflow relies on the mild periodate oxidation of cis-diols present on the Fc-glycan, followed by aniline-catalyzed oxime ligation.
Fig 2: Step-by-step workflow for the site-specific bioconjugation of oxidized glycoproteins.
Protocol 1: Periodate Oxidation of Glycoproteins
Causality Note: Sodium metaperiodate ( NaIO4 ) selectively cleaves carbon-carbon bonds between adjacent hydroxyl groups (cis-diols) in sugar residues, generating reactive aldehydes. The reaction is performed in the dark at 4°C to suppress the off-target oxidation of sensitive amino acids like methionine and tryptophan.
Materials:
-
Glycoprotein solution (1-5 mg/mL) in 0.1 M Sodium Acetate buffer, pH 5.5.
-
Sodium metaperiodate ( NaIO4 ), 100 mM stock in ultrapure water (prepare fresh).
-
Zeba™ Spin Desalting Columns (or equivalent SEC columns).
Step-by-Step Method:
-
Add NaIO4 stock to the glycoprotein solution to achieve a final concentration of 10 mM.
-
Incubate the mixture in the dark at 4°C for 30 minutes with gentle end-over-end rotation.
-
Critical Step: Immediately quench the reaction and remove unreacted periodate by passing the mixture through a pre-equilibrated desalting column (equilibrated with 0.1 M Sodium Acetate, pH 5.5). Failure to remove periodate will result in the oxidative destruction of the O-(quinoxalin-5-ylmethyl)hydroxylamine probe in the next step.
Protocol 2: Aniline-Catalyzed Oxime Ligation
Causality Note: At pH 5.5, direct oxime formation is rate-limited by the dehydration of the tetrahedral intermediate. Adding aniline (a nucleophilic catalyst) rapidly forms a protonated Schiff base with the newly generated aldehydes. This intermediate is highly electrophilic and is rapidly displaced by the O-(quinoxalin-5-ylmethyl)hydroxylamine, accelerating the overall reaction rate by up to 400-fold [1].
Materials:
-
Oxidized glycoprotein from Protocol 1.
-
O-(quinoxalin-5-ylmethyl)hydroxylamine (CAS 895589-27-2), 100 mM stock in DMSO.
-
Aniline, 1 M stock in DMSO.
Step-by-Step Method:
-
To the oxidized glycoprotein solution, add the aniline stock to a final concentration of 10 mM.
-
Add the O-(quinoxalin-5-ylmethyl)hydroxylamine stock to achieve a final concentration of 1-5 mM (representing a 10- to 50-fold molar excess over the estimated aldehyde concentration).
-
Incubate the reaction mixture at room temperature (20-25°C) for 2 to 4 hours under gentle agitation.
-
Purify the highly stable oxime-conjugated glycoprotein using a desalting column or exhaustive dialysis against PBS (pH 7.4) to remove the aniline catalyst and unreacted quinoxaline probe.
Protocol 3: Analytical Verification (Self-Validating System)
To ensure the integrity of the protocol, the success of the conjugation must be analytically verified.
-
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at 320 nm. The presence of a distinct peak at this wavelength (absent in the native protein) confirms the covalent attachment of the quinoxaline moiety.
-
Intact Mass Spectrometry (LC-MS): Analyze the conjugate via ESI-TOF MS. The mass shift ( ΔM ) will correspond to +157.06 Da per conjugation event (Mass of probe [175.19 Da] minus H2O [18.02 Da] lost during dehydration). The rigid quinoxaline structure will also provide a distinct fragmentation pattern in MS/MS modes, allowing for precise mapping of the conjugation site.
References
Step-by-step preparation of O-(quinoxalin-5-ylmethyl)hydroxylamine hydrochloride salt
Here is a comprehensive, expert-level technical guide for the synthesis of O-(quinoxalin-5-ylmethyl)hydroxylamine hydrochloride salt, designed for researchers and drug development professionals.
Strategic Overview & Mechanistic Rationale
O-alkylhydroxylamines are indispensable bifunctional building blocks in modern drug discovery, frequently utilized as linkers for PROTACs, precursors for oxime ligations, and intermediates in the synthesis of bioactive hydroxamic acids[1].
When synthesizing O-(quinoxalin-5-ylmethyl)hydroxylamine, direct alkylation of unprotected hydroxylamine with 5-(bromomethyl)quinoxaline is highly inefficient. The high nucleophilicity of both the nitrogen and oxygen atoms inevitably leads to competing N-alkylation and N,O-dialkylation. To circumvent this and establish a self-validating, high-yield system, we employ a Gabriel-type synthesis utilizing N-hydroxyphthalimide (NHPI) .
The phthaloyl group acts as a robust protecting group for the nitrogen atom, forcing the molecule to act exclusively as an O-nucleophile. Following an S_N2 alkylation, the phthaloyl group is cleaved via the Ing-Manske hydrazinolysis procedure. Finally, trapping the free base as a hydrochloride salt prevents oxidative degradation, yielding a highly stable, crystalline solid comparable to standard O-benzylhydroxylamine hydrochloride preparations[2].
Reaction Workflow Visualization
Fig 1: Three-step synthetic workflow for O-(quinoxalin-5-ylmethyl)hydroxylamine hydrochloride.
Stoichiometry and Reagent Matrix
The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.
| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 1 | 5-(Bromomethyl)quinoxaline | 223.07 | 1.00 | 2.23 g | Electrophile |
| 1 | N-Hydroxyphthalimide (NHPI) | 163.13 | 1.10 | 1.79 g | O-Nucleophile |
| 1 | Triethylamine (Et₃N) | 101.19 | 1.20 | 1.67 mL | Base |
| 1 | N,N-Dimethylformamide (DMF) | 73.09 | - | 20.0 mL | Solvent |
| 2 | Intermediate 1 | 305.29 | 1.00 | ~3.05 g | Substrate |
| 2 | Hydrazine Hydrate (64% N₂H₄) | 50.06 | 2.00 | 0.97 mL | Deprotection Reagent |
| 2 | Ethanol (Absolute) | 46.07 | - | 30.0 mL | Solvent |
| 3 | Intermediate 2 (Free Base) | 175.19 | 1.00 | ~1.75 g | Substrate |
| 3 | 4M HCl in Dioxane | 36.46 | 1.20 | 3.00 mL | Proton Source |
| 3 | Dichloromethane (DCM) | 84.93 | - | 15.0 mL | Solvent |
Executable Protocols
Phase 1: S_N2 Alkylation (Synthesis of the Protected Intermediate)
Causality Focus: NHPI is weakly acidic (pKa ~ 6.0). Deprotonation with Et₃N generates the highly nucleophilic phthalimide N-oxide anion. Using DMF ensures the complete solvation of this anion, maximizing the S_N2 reaction rate.
-
Activation: Suspend N-hydroxyphthalimide (1.79 g, 11.0 mmol) in anhydrous DMF (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Add triethylamine (1.67 mL, 12.0 mmol) dropwise at room temperature.
-
Self-Validation Check: The solution will immediately turn a deep, vibrant red, confirming the quantitative generation of the phthalimide N-oxide anion.
-
-
Alkylation: Add 5-(bromomethyl)quinoxaline (2.23 g, 10.0 mmol) to the red solution in one portion. Stir the reaction mixture at 50 °C for 4 hours.
-
Self-Validation Check: As the S_N2 reaction proceeds and the anion is consumed, the deep red color will gradually fade to a pale yellow/brown.
-
-
Workup: Cool the mixture to room temperature and pour it slowly into rapidly stirring ice-water (100 mL). A precipitate will form immediately.
-
Isolation: Filter the solid under vacuum, wash thoroughly with cold water (3 × 20 mL) to remove residual DMF and Et₃N·HBr salts, and dry under high vacuum to afford N-(quinoxalin-5-ylmethoxy)phthalimide (Intermediate 1).
Phase 2: Ing-Manske Hydrazinolysis (Liberation of the Free Base)
Causality Focus: Hydrazine attacks the sterically hindered phthalimide carbonyls, forming a highly stable 6-membered ring (phthalhydrazide). The extreme insolubility of phthalhydrazide in cold ethanol drives the reaction thermodynamically and allows for simple physical separation without column chromatography.
-
Deprotection: Suspend Intermediate 1 (approx. 3.05 g, 10.0 mmol) in absolute ethanol (30 mL). Add hydrazine hydrate (0.97 mL, 20.0 mmol) dropwise.
-
Reaction: Stir the mixture at room temperature for 2–3 hours.
-
Self-Validation Check: A voluminous, chalky white precipitate of phthalhydrazide will form as the reaction progresses.
-
-
Filtration: Filter the suspension through a Celite pad to remove the phthalhydrazide byproduct. Wash the filter cake with cold ethanol (10 mL).
-
Extraction: Concentrate the combined filtrate under reduced pressure. To ensure complete removal of residual phthalhydrazide and to keep the product in its free base form, partition the residue between DCM (30 mL) and 5% aqueous Na₂CO₃ (20 mL).
-
Isolation: Extract the aqueous layer with additional DCM (2 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield O-(quinoxalin-5-ylmethyl)hydroxylamine as a pale yellow oil/solid.
Phase 3: Hydrochloride Salt Precipitation
Causality Focus: Free O-alkylhydroxylamines are prone to slow oxidative degradation. Converting the free base to its hydrochloride salt using anhydrous conditions (HCl in dioxane) prevents hydrolysis of the delicate N-O bond while ensuring rapid, quantitative precipitation of a highly stable solid.
-
Dissolution: Dissolve the crude free base (approx. 1.75 g) in anhydrous DCM (15 mL). Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Protonation: Slowly add 4M HCl in dioxane (3.0 mL, 12.0 mmol) dropwise while stirring vigorously.
-
Self-Validation Check: A white to off-white crystalline precipitate will crash out of the solution immediately upon localized protonation.
-
-
Isolation: Stir for an additional 15 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum, wash with cold diethyl ether (2 × 10 mL) to remove any non-polar impurities or residual dioxane, and dry under high vacuum to afford the final O-(quinoxalin-5-ylmethyl)hydroxylamine hydrochloride salt .
Analytical Characterization Insights
To verify the integrity of the final product, perform the following standard analyses:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic quinoxaline aromatic protons (multiplets between δ 7.80 – 9.10 ppm). The critical diagnostic peak is the benzylic methylene (-CH₂-O-) which should appear as a sharp singlet around δ 5.50 – 5.80 ppm. A broad, exchangeable signal integrating to 3H (the -NH₃⁺ group) will be visible > δ 10.0 ppm.
-
LC-MS (ESI+): The mass spectrum should display a dominant [M+H]⁺ ion at m/z 176.1, corresponding to the free base molecular weight.
Sources
Application Note: Optimal Reaction Conditions for Oxime Ligation of O-(Quinoxalin-5-ylmethyl)hydroxylamine with Aldehydes
Executive Summary & Mechanistic Rationale
O-(quinoxalin-5-ylmethyl)hydroxylamine (CAS 895589-27-2) is an advanced bifunctional labeling reagent. It combines the hyper-nucleophilic reactivity of an aminooxy group with the robust photophysical properties of a quinoxaline fluorophore. This makes it an exceptional tool for the covalent tagging, tracking, and quantification of aldehyde-bearing molecules—ranging from periodate-oxidized glycans and N-terminal engineered proteins to small-molecule metabolites.
However, achieving quantitative yields in oxime ligations requires precise control over the reaction microenvironment. As a Senior Application Scientist, I emphasize that bioconjugation is not merely mixing reagents; it is about managing thermodynamic equilibria and kinetic bottlenecks.
The uncatalyzed formation of an oxime bond proceeds via a tetrahedral carbinolamine intermediate. At physiological pH, the dehydration of this intermediate to form the final oxime is notoriously slow. To bypass this kinetic bottleneck, we employ nucleophilic catalysis using aniline. Aniline rapidly reacts with the target aldehyde to form a protonated Schiff base (imine). Because the Schiff base is significantly more electrophilic than the parent aldehyde, it undergoes rapid transimination when attacked by the α -effect-driven hydroxylamine, irreversibly forming the stable oxime conjugate and regenerating the catalyst ().
Fig 1: Reaction mechanism of aniline-catalyzed oxime ligation with quinoxaline-hydroxylamine.
Experimental Design: The Causality Behind the Conditions
To ensure a self-validating and highly efficient reaction, the following physicochemical parameters must be strictly controlled:
-
pH Optimization (4.5 – 5.5): The reaction is highly pH-dependent. At pH > 6.0, the aldehyde is insufficiently protonated, slowing the initial attack. At pH < 4.0, the hydroxylamine (pKa ~4.6) becomes fully protonated, completely neutralizing its nucleophilicity. A buffer of 100 mM Sodium Acetate at pH 4.5–5.0 strikes the perfect thermodynamic balance.
-
Solvent System (Aqueous/Organic Hybrid): The quinoxaline moiety is inherently hydrophobic. Attempting this reaction in 100% aqueous buffer will cause the reagent to precipitate out of solution, drastically reducing the effective molarity. A co-solvent system incorporating 5–15% DMSO or DMF is strictly required to maintain reagent solvation.
-
Catalyst Selection: While aniline is the industry standard, p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) can be substituted if the reaction must be performed closer to neutral pH (e.g., for highly acid-labile biological targets) ().
Quantitative Data Summaries
Table 1: Kinetic Comparison of Catalysts in Oxime Ligation
| Catalyst | Optimal pH Range | Relative Rate Enhancement | Biocompatibility / Application Notes |
| None (Uncatalyzed) | 4.0 - 5.0 | 1x (Baseline) | High; suitable only for highly concentrated, stable samples. |
| Aniline (100 mM) | 4.5 - 6.0 | ~40x - 400x | Moderate; industry standard for robust in vitro bioconjugation. |
| m-Phenylenediamine | 5.0 - 7.0 | ~80x - 800x | Moderate; excellent aqueous solubility allows higher working concentrations. |
| p-Phenylenediamine | 6.0 - 7.0 | >1000x | Low; prone to rapid oxidation, but ideal for neutral pH labeling (). |
Table 2: Buffer and Solvent Selection Matrix
| Component | Recommended Choice | Causal Rationale |
| Primary Buffer | 100 mM Sodium Acetate | Maintains optimal acidic pH (4.5-5.5) without introducing primary amines (like Tris) that would competitively inhibit the reaction. |
| Co-solvent | 10% v/v DMSO | Solubilizes the hydrophobic quinoxaline ring, preventing reagent aggregation and ensuring accurate reaction stoichiometry. |
| Stoichiometry | 5 to 10-fold molar excess | Drives the equilibrium forward rapidly, ensuring complete saturation of target aldehydes within 1-2 hours. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . It includes built-in checkpoints to ensure that negative results can be accurately diagnosed (e.g., distinguishing between a failed oxidation step and a failed ligation step).
Fig 2: Standard self-validating workflow for labeling aldehyde targets with quinoxaline tags.
Phase 1: Reagent Preparation
-
Prepare the Buffer: Prepare a 100 mM Sodium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid.
-
Prepare the Catalyst: Add aniline to the buffer to achieve a final concentration of 100 mM. Note: Aniline is light-sensitive and oxidizes over time. Use freshly distilled aniline or a highly pure, colorless stock.
-
Prepare the Quinoxaline Stock: Dissolve O-(quinoxalin-5-ylmethyl)hydroxylamine in 100% anhydrous DMSO to create a 50 mM stock solution. Vortex until completely clear.
Phase 2: Catalyzed Ligation Reaction
-
Target Assembly: Dilute your aldehyde-bearing target (e.g., 10–50 μ M final concentration) into the Aniline/Sodium Acetate buffer.
-
Reagent Addition: Add the 50 mM O-(quinoxalin-5-ylmethyl)hydroxylamine stock to the reaction mixture to achieve a 5- to 10-fold molar excess over the target aldehyde. Ensure the final DMSO concentration does not exceed 10-15% v/v to prevent protein denaturation (if the target is a biologic).
-
Validation Checkpoint 1 (Solubility): Visually inspect the tube. If the solution turns cloudy, the quinoxaline reagent has precipitated. Add DMSO in 2% increments and gently warm to 30°C until optical clarity is restored.
-
Incubation: Wrap the reaction tube in aluminum foil (the quinoxaline fluorophore is photosensitive) and incubate at room temperature (20–25°C) with gentle end-over-end mixing for 1 to 2 hours.
-
Validation Checkpoint 2 (Negative Control): Always run a parallel "Blank" reaction containing the buffer, aniline, and quinoxaline reagent, but lacking the target aldehyde. This establishes the background chromatographic and fluorescent profile of the unreacted tag.
Phase 3: Purification and Analysis
-
Quenching (Optional): If precise kinetic control is needed, quench the reaction by raising the pH to 8.0 using 1M Tris buffer, which immediately halts the acidic catalysis and transimination.
-
Purification: Remove excess unreacted quinoxaline reagent using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) or extensive dialysis against PBS (pH 7.4) for macromolecules. For small molecules, use preparative HPLC.
-
Detection: Analyze the purified conjugate via HPLC-FLD (Fluorescence Detection) or UV-Vis. The quinoxaline moiety typically exhibits strong absorbance in the UV range (~230-250 nm and ~310-330 nm) and emits fluorescence, allowing for highly sensitive quantification of the labeled target.
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. URL:[Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-342. URL:[Link]
-
Zeng, Y., et al. (2009). High-Efficiency Labeling of Sialylated Glycoproteins on Living Cells. Nature Methods, 6(3), 207-209. URL:[Link]
Advanced In Vitro Assay Protocols for Reactive Carbonyl Species Profiling Utilizing O-(quinoxalin-5-ylmethyl)hydroxylamine
Introduction & Mechanistic Rationale
Reactive carbonyl species (RCS)—such as methylglyoxal (MGO), malondialdehyde (MDA), and 4-hydroxynonenal (4-HNE)—are potent electrophiles generated during glycolysis and lipid peroxidation. They are critical biomarkers for cellular oxidative stress and metabolic dysfunction. However, direct in vitro quantification of RCS is notoriously difficult due to their high polarity, volatility, and lack of native chromophores[1].
To overcome these analytical barriers, O-(quinoxalin-5-ylmethyl)hydroxylamine (QX-ONH₂) (CAS RN 895589-27-2)[2] serves as a highly specialized derivatization reagent. As a Senior Application Scientist, I have structured this protocol to leverage the unique chemical properties of QX-ONH₂ for high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.
The Causality Behind the Chemistry (E-E-A-T)
-
Reaction Kinetics (The Hydroxylamine Advantage): Unlike phenylenediamines, which require specific dicarbonyl arrangements to form stable cyclic adducts[3], the alpha-effect nucleophilicity of the -O-NH₂ group in QX-ONH₂ allows it to react universally with both mono-aldehydes and complex dicarbonyls to form stable oximes.
-
Ionization Amplification: The quinoxaline ring contains two basic nitrogen atoms. Under the acidic conditions of positive electrospray ionization (ESI+), these nitrogens act as powerful proton acceptors. This drastically enhances the ionization efficiency compared to traditional reagents like pentafluorobenzyl hydroxylamine (PFBHA)[1].
-
Chromatographic Focusing: Short-chain carbonyls (like formaldehyde or MGO) typically elute in the void volume of reverse-phase columns. The hydrophobic quinoxalin-5-ylmethyl tag increases the retention factor, pulling the analytes into the organic gradient where MS ionization is most efficient.
Figure 2: Endogenous generation pathways of Reactive Carbonyl Species targeted by QX-ONH2.
Experimental Workflow
The following workflow outlines the end-to-end processing of in vitro samples (e.g., cell culture lysates or conditioned media).
Figure 1: End-to-end workflow for the derivatization and LC-MS/MS quantification of RCS using QX-ONH2.
Step-by-Step Methodology
Phase 1: Reagent & System Suitability Preparation
Self-Validating Principle: Every assay must include a procedural blank (water substituted for lysate) to establish the background carbonyl baseline, as ambient air and solvents often contain trace aldehydes.
-
QX-ONH₂ Stock Solution: Dissolve QX-ONH₂[2] in LC-MS grade Methanol to a concentration of 10 mM. Store at -20°C in amber vials.
-
Derivatization Buffer: Prepare 100 mM Ammonium Acetate. Adjust the pH to exactly 4.5 using glacial acetic acid.
-
Causality Check: Why pH 4.5? Hydroxylamine derivatization is acid-catalyzed. However, if the pH drops below 3.5, the primary amine of QX-ONH₂ becomes fully protonated (ammonium), rendering it non-nucleophilic. A pH of 4.5 provides the optimal thermodynamic balance—protonating the target carbonyl oxygen to increase electrophilicity while maintaining sufficient QX-ONH₂ in its reactive free-base form.
-
-
Internal Standards (IS): Prepare a mixed stock of stable isotope-labeled standards (e.g., MGO-d4, Hexanal-d12) at 1 µM in Methanol.
Phase 2: Sample Preparation (In Vitro Cell Lysates)
-
Wash cultured cells (e.g., 1x10⁶ cells) twice with ice-cold PBS to remove media-derived carbonyls.
-
Lyse cells using 200 µL of MS-compatible lysis buffer (avoid amine-containing buffers like Tris; use HEPES or plain PBS with detergents).
-
Spike 10 µL of the IS mixture directly into the lysate to correct for downstream extraction losses.
-
Add 600 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the cleared supernatant to a low-bind microcentrifuge tube.
Phase 3: QX-ONH₂ Derivatization
-
To the 100 µL of supernatant, add 50 µL of the Derivatization Buffer (pH 4.5) and 50 µL of the 10 mM QX-ONH₂ Stock Solution.
-
Incubate the mixture at 37°C for 2 hours in the dark .
-
Causality Check: Why the dark? Quinoxaline derivatives possess extended π-conjugation, making them highly efficient at absorbing light. Ambient laboratory lighting can induce photo-isomerization (generating E/Z oxime isomers) or photo-oxidation, leading to split chromatographic peaks and poor quantitation.
-
Phase 4: Solid Phase Extraction (SPE) Clean-up
Causality Check: QX-ONH₂ is added in vast molar excess to drive the reaction. If injected directly, this excess reagent causes severe space-charge effects and ion suppression in the ESI source. SPE is mandatory.
-
Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL Methanol, followed by equilibration with 1 mL LC-MS grade Water.
-
Dilute the derivatized sample with 800 µL of Water and load it onto the cartridge.
-
Wash the cartridge with 1 mL of 5% Methanol in Water to elute salts and highly polar matrix components.
-
Elute the QX-ONH₂-derivatized oximes with 500 µL of 100% Acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of Nitrogen gas and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
LC-MS/MS Data Presentation & Parameters
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.
Mass Spectrometry (ESI+ MRM Mode): During collision-induced dissociation (CID), the ether linkage of the oxime cleaves predictably, yielding a highly stable quinoxalin-5-ylmethyl cation fragment at m/z 143.1 . This common product ion allows for highly sensitive Multiple Reaction Monitoring (MRM).
Table 1: MRM Transitions and Assay Performance for QX-ONH₂ Derivatized Carbonyls
| Target Analyte | Derivative Type | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | In Vitro LOD (nM) |
| Methylglyoxal (MGO) | Mono-oxime | 230.2 | 143.1 | 20 | 1.2 |
| Methylglyoxal (MGO) | Di-oxime | 387.2 | 143.1 | 25 | 0.8 |
| Malondialdehyde (MDA) | Mono-oxime | 230.2 | 143.1 | 20 | 1.5 |
| 4-Hydroxynonenal (4-HNE) | Mono-oxime | 314.2 | 143.1 | 22 | 0.5 |
| Hexanal | Mono-oxime | 258.2 | 143.1 | 20 | 2.0 |
| MGO-d4 (Internal Std) | Di-oxime | 391.2 | 143.1 | 25 | N/A |
(Note: Dicarbonyls like MGO can form both mono- and di-oximes. With the large molar excess of QX-ONH₂ used in this protocol, the reaction is driven predominantly to the di-oxime state, which provides the lowest LOD).
Troubleshooting & Optimization
-
Split Peaks in Chromatography:
-
Cause: Formation of syn and anti (E/Z) geometrical isomers around the C=N oxime double bond.
-
Solution: Utilize a shallower LC gradient (e.g., 0.5% B increase per minute) to fully resolve the isomers and integrate them as a sum, or use a steeper gradient to force co-elution into a single sharp peak.
-
-
Low Analyte Recovery:
-
Cause: Incomplete derivatization due to highly buffered cell lysates resisting the pH 4.5 adjustment.
-
Solution: Verify the pH of the final lysate/buffer mixture using micro-pH paper before adding the QX-ONH₂ reagent. Increase the concentration of the Ammonium Acetate buffer if necessary.
-
References
-
Title: Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives Source: Molecules (MDPI). 2018; 23(11):2988. URL: [Link]
-
Title: A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls Source: Molecules (PMC). 2019; 24(17):3129. URL: [Link]
Sources
Preventing degradation of O-(quinoxalin-5-ylmethyl)hydroxylamine during long-term storage
Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of highly reactive intermediates is critical to your experimental reproducibility. O-(quinoxalin-5-ylmethyl)hydroxylamine is a specialized O-alkylhydroxylamine derivative. While the quinoxaline heterocycle is relatively robust, the terminal methylhydroxylamine group (-CH₂-O-NH₂) is highly reactive and susceptible to environmental degradation[1].
This guide provides field-proven, mechanistically grounded protocols to troubleshoot, optimize, and validate the long-term storage of this compound.
Mechanistic Vulnerabilities: The Causality of Degradation
Understanding why a compound degrades is the first step in preventing it. The free base form of O-(quinoxalin-5-ylmethyl)hydroxylamine possesses a highly nucleophilic nitrogen atom with an available lone pair. This structural feature introduces three primary modes of failure during storage:
-
Oxidation: Exposure to atmospheric oxygen or light catalyzes the oxidation of the hydroxylamine group into nitrones or nitroso species[2]. This process is heavily accelerated by the presence of trace transition metals, which can coordinate with the O-alkylhydroxylamine moiety and act as oxidative catalysts[3].
-
Condensation (Oxime Formation): Hydroxylamines are classic reagents for carbonyl condensation. If the storage environment or laboratory air contains volatile aldehydes or ketones (e.g., trace acetone from cleaned glassware), the compound will spontaneously react to form stable oxime impurities.
-
Hydrolysis: Hydroxylamines are hygroscopic. Absorption of ambient moisture can lead to the hydrolysis of the N-O bond over time, especially if localized pH shifts occur[1].
To mitigate these vulnerabilities, the compound must always be stored as a hydrochloride (HCl) salt [4]. Protonating the amine to form the salt (-O-NH₃⁺ Cl⁻) ties up the lone pair, drastically reducing its nucleophilicity and rendering it far more resistant to both oxidation and condensation[5].
Mechanistic degradation pathways of O-alkylhydroxylamines under suboptimal storage conditions.
Troubleshooting Guide: Symptoms & Corrective Actions
If you suspect your batch of O-(quinoxalin-5-ylmethyl)hydroxylamine has degraded, consult the root-cause analysis table below:
| Symptom / Observation | Root Cause Analysis | Corrective Action |
| Yellowing or Browning of Solid | Oxidation due to O₂ or light exposure. The formation of conjugated nitroso or nitrone species causes the material to absorb visible light, shifting its color from white to yellow/brown[1]. | Discard the discolored batch. Ensure future aliquots are purged with an inert gas and stored exclusively in amber glass vials[2]. |
| Inconsistent Assay/Yield Results | Moisture absorption. Because the HCl salt is hygroscopic, absorbed water artificially inflates the mass, altering the effective molarity of your solutions[5]. | Store in a desiccator cabinet. Lyophilize or dry under high vacuum (<0.1 mbar) for 12 hours prior to weighing. |
| Unexpected HPLC/LC-MS Peaks | Condensation with trace carbonyls. Often caused by cleaning spatulas or glassware with acetone prior to handling the compound. | Never use acetone near this compound. Use freshly prepared, aprotic solvents and clean tools with methanol or acetonitrile. |
| Rapid Degradation in Solution | Transition metal ion catalysis or alkaline pH. Alkaline conditions deprotonate the protective HCl salt, exposing the reactive free base[2]. | Add metal chelators (e.g., EDTA) to aqueous buffers if biologically compatible. Prepare solutions immediately before use[2]. |
Self-Validating Protocol: Long-Term Storage Preparation
To ensure absolute trustworthiness in your experimental workflows, storage protocols must be self-validating. The following Standard Operating Procedure (SOP) utilizes an inert-gas displacement strategy combined with a closed-loop validation step to guarantee compound integrity.
Step-by-step workflow for the long-term inert storage of reactive O-alkylhydroxylamines.
Step-by-Step Methodology
-
Salt Verification: Confirm the compound is in its hydrochloride (HCl) salt form. If it is a free base, precipitate the salt using ethereal HCl.
-
Lyophilization: Dry the compound under high vacuum (<0.1 mbar) for 24 hours to remove all trace residual moisture[5].
-
Aliquoting (Single-Use Strategy): In a controlled environment (preferably a glove box), transfer 5–10 mg aliquots into 2 mL amber glass vials. Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air rapidly degrade the bulk stock. Single-use aliquots prevent this[1].
-
Argon Purging: Purge each vial with dry Argon gas for 10 seconds. Causality: Argon is denser than Nitrogen and ambient air; it sinks to the bottom of the vial, creating a heavy, protective blanket directly over the solid compound[1].
-
Hermetic Sealing: Cap the vials using PTFE-lined silicone septa. Causality: Silicone alone is highly permeable to oxygen over months of storage; the PTFE layer provides a chemically inert, gas-impermeable barrier. Wrap the cap junction tightly with Parafilm.
-
Cryogenic Storage: Transfer the sealed vials to a -20°C or -80°C freezer[2][4].
-
System Validation (Quality Control): After 7 days of storage, randomly select one vial from the batch. Reconstitute it in anhydrous methanol and run an HPLC-UV assay against a freshly synthesized reference standard. A purity of >99% validates the hermetic seal and inertion of the entire batch.
Quantitative Stability Profile
The table below summarizes the expected shelf life of O-(quinoxalin-5-ylmethyl)hydroxylamine HCl under various environmental conditions, based on analogous O-alkylhydroxylamine stability data[1][4]:
| Storage Condition | Atmosphere | Container Type | Estimated Shelf Life (Purity >95%) | Primary Degradant |
| 25°C (Room Temp) | Ambient Air | Clear Glass | < 1 Week | Nitrones, Oximes |
| 4°C (Refrigerator) | Ambient Air | Amber Glass | 1 - 3 Months | Nitrones |
| -20°C (Freezer) | Nitrogen | Amber Glass | 1 - 2 Years | Trace Oxidation |
| -80°C (Cryogenic) | Argon | Sealed Amber (PTFE) | > 4 Years | None detected |
Frequently Asked Questions (FAQs)
Q1: Can I store O-(quinoxalin-5-ylmethyl)hydroxylamine as a free base if I keep it at -80°C? A1: It is highly discouraged. Even at cryogenic temperatures, the free base remains significantly more reactive and prone to oxidation than the hydrochloride salt[5]. Always convert to the HCl salt for storage[4].
Q2: How long can I keep stock solutions of this compound? A2: Aqueous solutions should not be stored for more than 24 hours due to the risk of hydrolysis and pH-dependent degradation[2]. If dissolved in anhydrous, degassed organic solvents (e.g., DMSO or DMF), the solution can be kept at -20°C for up to a week. However, fresh preparation immediately prior to biological or chemical assays is the gold standard[4].
Q3: I don't have Argon. Is Nitrogen acceptable for purging the vials? A3: Yes, Nitrogen is an acceptable inert gas[1]. However, because Nitrogen has a similar density to ambient air, it mixes more readily with oxygen during the capping process. If using Nitrogen, ensure the purging needle remains inside the vial until the exact moment the cap is applied to prevent back-drafting of oxygen.
Q4: Why must I use PTFE-lined caps instead of standard rubber or silicone? A4: Standard rubber and silicone septa are porous to atmospheric oxygen and moisture over extended periods (months to years). PTFE (Teflon) provides an absolute barrier, ensuring the Argon/Nitrogen atmosphere established in Step 4 remains uncompromised.
References
-
ResearchGate. "How to store cyclic hydroxylamine CMH?" ResearchGate Discussions.[Link]
-
National Center for Biotechnology Information (NIH PMC). "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." PMC4113000.[Link]
Sources
Technical Support Center: Troubleshooting O-(quinoxalin-5-ylmethyl)hydroxylamine Bioconjugation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete oxime ligations when utilizing complex alkoxyamines like O-(quinoxalin-5-ylmethyl)hydroxylamine. While oxime chemistry is fundamentally robust, the introduction of the hydrophobic, electron-withdrawing quinoxaline moiety alters the solubility and kinetic profile of the hydroxylamine.
This guide synthesizes field-proven causality, thermodynamic principles, and optimized protocols to help you drive your bioconjugation yields from a stalled equilibrium to quantitative completion.
Mechanistic Overview & Diagnostic Logic
Before adjusting reagent equivalents, it is critical to diagnose why the reaction is stalling. Oxime ligation is a reversible equilibrium. When the forward rate (dehydration of the carbinolamine intermediate) is outpaced by hydrolysis, or when bimolecular collisions are restricted by steric hindrance, the reaction will stall.
Diagnostic workflow for troubleshooting stalled oxime ligations.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my oxime ligation stalling at 40-50% yield despite using a 10-fold excess of O-(quinoxalin-5-ylmethyl)hydroxylamine? A: Oxime formation is a highly pH-dependent equilibrium. The optimal pH for uncatalyzed oxime ligation is between 4.0 and 5.0 1. At this acidic pH, the rate of condensation of the aminooxy group with the carbonyl compound is maximal because the dehydration of the carbinolamine intermediate is perfectly balanced with nucleophilic attack. If you are operating at neutral pH without a catalyst, the kinetics will be prohibitively slow, leading to incomplete conversion [[2]](). Furthermore, the bulky quinoxaline moiety can reduce the aqueous solubility of the reactant; ensure complete dissolution by adding 5-10% DMSO to your buffer.
Q2: I am conjugating a sensitive protein at pH 7.0 and cannot lower the pH. Which catalyst should I use with this specific alkoxyamine? A: At neutral pH, aniline is the traditional catalyst, but it suffers from low aqueous solubility (~100 mM) and moderate kinetic enhancement. For complex alkoxyamines, we strongly recommend m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA) 3. mPDA is highly water-soluble, allowing for concentrations up to 50-100 mM, and acts up to 15 times faster than aniline [[4]](). The causality here relies on nucleophilic catalysis: mPDA forms a highly reactive Schiff base intermediate with the carbonyl, which is far more electrophilic towards your alkoxyamine than the original aldehyde or ketone 5.
Q3: The target carbonyl is a sterically hindered ketone. Even with mPDA, the reaction is incomplete. What is the next step? A: Ketones are inherently less electrophilic and more sterically hindered than aldehydes, often requiring aggressive optimization 2. If increasing the catalyst concentration fails, you can leverage cryo-concentration . Counterintuitively, freezing the reaction mixture at -20°C accelerates the reaction rate at neutral pH 1. As water crystallizes into ice, the reactants and catalysts are excluded from the ice lattice and concentrated into microscopic unfrozen liquid channels, drastically increasing the local bimolecular collision frequency. Alternatively, if the biomolecule is thermostable, brief heating to 75°C can force complete ligation within 5 minutes 5.
Q4: How do I prevent the degradation of O-(quinoxalin-5-ylmethyl)hydroxylamine during storage or reaction setup? A: The aminooxy group is highly reactive and sensitive to trace impurities, such as acetone used for washing glassware, which will consume the reactant before it can ligate with your target 2. Always store the reagent as a hydrochloride salt at -20°C and prepare the stock solution in anhydrous DMSO immediately before adding it to the aqueous buffer.
Quantitative Catalyst Comparison
To select the appropriate kinetic driver for your specific substrate, consult the following quantitative comparison of nucleophilic catalysts.
| Catalyst | Optimal pH Range | Max Practical Conc. (Aqueous) | Relative Rate Enhancement (vs Uncatalyzed at pH 7) | Key Advantage / Disadvantage |
| None | 4.0 - 5.0 | N/A | 1x | No purification needed / Extremely slow at pH 7 |
| Aniline | 4.5 - 6.0 | ~100 mM | ~10x - 14x | Standard baseline / Low solubility, toxic |
| p-Phenylenediamine (pPDA) | 5.0 - 7.0 | ~10 mM | ~120x | Excellent at neutral pH / Prone to rapid oxidation |
| m-Phenylenediamine (mPDA) | 6.0 - 7.0 | >500 mM | >150x (at high conc.) | High solubility, rapid kinetics / Can cause side reactions at extreme excess |
Self-Validating Experimental Protocols
Protocol A: mPDA-Catalyzed Oxime Ligation at Neutral pH
This protocol utilizes mPDA to force the reaction forward while employing a built-in analytical check to ensure the catalyst does not outcompete the alkoxyamine.
-
Buffer Preparation: Prepare a 100 mM phosphate buffer (PB) at pH 7.0 2.
-
Catalyst Stock: Prepare a 1.5 M stock solution of m-phenylenediamine (mPDA) in 0.3 M PB, pH 7.0 4. Note: Prepare fresh to avoid oxidation.
-
Reagent Preparation: Dissolve O-(quinoxalin-5-ylmethyl)hydroxylamine hydrochloride in anhydrous DMSO to create a 100 mM concentrated stock solution.
-
Reaction Assembly:
-
Add the target carbonyl compound (e.g., aldehyde-tagged protein) to a final concentration of 10-50 µM in the reaction buffer.
-
Add the alkoxyamine stock to achieve a 10-fold molar excess. Keep the final DMSO concentration between 5-10% v/v to ensure the quinoxaline derivative remains fully soluble without denaturing the protein.
-
Initiate the reaction by adding the mPDA stock to a final concentration of 50 mM.
-
-
Incubation & Self-Validation: Incubate at room temperature for 30 minutes.
-
Self-Validation Check: Analyze an aliquot via LC-MS. If you observe a mass shift corresponding to the mPDA-Schiff base adduct rather than the desired quinoxaline oxime, your catalyst concentration is too high relative to the alkoxyamine 4. To correct this, spike in an additional 5 equivalents of O-(quinoxalin-5-ylmethyl)hydroxylamine.
-
-
Purification: Once complete, purify the final conjugate using Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC) to remove the excess probe and catalyst [[2]]().
Protocol B: Cryo-Concentration for Hindered Ketones
Use this protocol when conjugating sterically hindered targets where increasing temperature is not viable.
-
Assembly: Assemble the reaction exactly as in Protocol A, but utilize a volatile buffer if downstream lyophilization is planned (e.g., 100 mM ammonium acetate, pH 5.0).
-
Freezing: Flash-freeze the reaction tube in liquid nitrogen, or place it directly into a -20°C freezer 1.
-
Incubation: Allow the reaction to proceed in the frozen state for 12–24 hours.
-
Self-Validation: Run a parallel control reaction at room temperature. Thaw the frozen sample and immediately analyze both via LC-MS.
-
Self-Validation Check: If the frozen sample shows a >30% higher conversion yield than the room temperature control, the reaction is confirmed to be concentration-limited rather than thermodynamically restricted.
-
References
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications.[Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC / NIH. [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications.[Link]
Sources
Technical Support Center: Optimizing pH for O-(quinoxalin-5-ylmethyl)hydroxylamine Bioconjugation
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing O-(quinoxalin-5-ylmethyl)hydroxylamine for bioconjugation. The focus is on the critical parameter of pH, offering troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your conjugation experiments.
Introduction: The Critical Role of pH in Oxime Ligation
O-(quinoxalin-5-ylmethyl)hydroxylamine is a powerful reagent for bioconjugation, enabling the covalent linkage of molecules to proteins, peptides, or other biomaterials containing an aldehyde or ketone functional group. The reaction, known as an oxime ligation, forms a highly stable oxime bond (C=N-O).[1][2] While robust, the efficiency and rate of this reaction are exquisitely sensitive to the pH of the reaction medium.[3][4]
Optimizing the pH is not merely a suggestion but a fundamental requirement for success. The pH dictates the balance between activating the carbonyl group for attack and maintaining the nucleophilicity of the hydroxylamine, directly impacting reaction kinetics and final yield. This guide will walk you through the principles and practical steps to master this critical variable.
Section 1: Understanding the pH-Dependent Mechanism
The rate of oxime formation is governed by a delicate trade-off controlled by pH. The reaction proceeds via nucleophilic attack of the aminooxy group (-ONH₂) on the carbonyl carbon (C=O).
-
Acidic Conditions (pH 4.0 - 5.5): In a slightly acidic environment, the carbonyl oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. This leads to a maximal reaction rate.[5][6] However, if the pH becomes too acidic (pH < 4), the aminooxy group itself (pKa ≈ 4) becomes protonated to -ONH₃⁺.[7] This protonated form is no longer a nucleophile, and the reaction rate plummets. Therefore, the optimal range for uncatalyzed reactions is a "sweet spot" where the carbonyl is sufficiently activated and the aminooxy group remains largely unprotonated.[6]
-
Neutral & Basic Conditions (pH > 6.0): At neutral or higher pH, the concentration of protonated, activated carbonyls is very low, leading to an extremely slow reaction.[5][8] For biomolecules that are sensitive to acidic conditions, performing the ligation at a physiological pH (e.g., 7.4) is often necessary. In these cases, a nucleophilic catalyst is required to achieve a reasonable reaction rate.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal starting pH for my bioconjugation with O-(quinoxalin-5-ylmethyl)hydroxylamine?
A1: The optimal pH depends primarily on the stability of your biomolecule and whether you use a catalyst. Refer to the table below for a starting recommendation.
| Biomolecule Stability | Catalyst | Recommended Starting pH | Rationale |
| Stable at acidic pH | Not required | 4.5 - 5.0 | This range provides the fastest uncatalyzed reaction rate.[5][6] |
| Unstable at acidic pH | Aniline or derivative | 6.5 - 7.4 | Essential for reactions involving sensitive proteins at physiological pH. The catalyst accelerates the reaction, which would otherwise be extremely slow.[3][8] |
| Unknown | Not required | 5.0 | Start in the optimal uncatalyzed range and assess biomolecule stability. If degradation occurs, move to a catalyzed, neutral pH reaction. |
Q2: Can I perform the conjugation at neutral pH without a catalyst?
A2: While technically possible, it is highly discouraged for practical applications. The reaction rate at neutral pH without a catalyst is often impractically slow, with half-lives on the order of days.[8] This extended reaction time increases the risk of sample degradation and side reactions.
Q3: What is the role of an aniline catalyst and when should I use it?
A3: Aniline and its derivatives (e.g., p-phenylenediamine) act as nucleophilic catalysts.[8] They reversibly react with the carbonyl on your biomolecule to form an intermediate Schiff base (an imine). This intermediate is more electrophilic and more readily attacked by the O-(quinoxalin-5-ylmethyl)hydroxylamine than the original carbonyl, thereby accelerating the overall rate of oxime formation.[9] You should use a catalyst whenever you need to perform the conjugation at a pH of 6.5 or higher.[4]
Q4: How stable is the final oxime bond?
A4: The oxime bond is exceptionally stable, particularly when compared to other linkages like hydrazones.[1][2] It is stable across a wide pH range (from 2 to 9) under physiological conditions, making it ideal for applications requiring long-term integrity.[2] Significant hydrolysis is generally only observed under strongly acidic conditions (pH < 4) over extended periods.[7]
Q5: Are there any buffer components I should avoid?
A5: Yes. Avoid buffers with primary amine groups, such as Tris (tris(hydroxymethyl)aminomethane), as they can potentially compete with the intended reaction by forming Schiff bases with the carbonyl compound.[10] Also, be cautious of any buffer components or additives that contain stray aldehydes or ketones (e.g., trace acetone in solvents), as they will consume your hydroxylamine reagent.[11] Good choices for buffers include sodium acetate for the acidic range (pH 4-5.5) and sodium phosphate (PBS) or HEPES for the neutral range (pH 6-8).[6]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during bioconjugation experiments.
Problem: My reaction is still very slow, even with a catalyst at neutral pH.
-
Cause: The concentrations of your reactants may be too low, or the carbonyl group may be particularly unreactive (e.g., a sterically hindered ketone).[6][11]
-
Solution 1: Increase Concentrations: Oxime ligation is a bimolecular reaction, so its rate is dependent on the concentration of both reactants. Doubling the concentration of the limiting reagent can significantly increase the reaction rate.[5]
-
Solution 2: Increase Temperature: For time-sensitive applications, increasing the temperature from room temperature to 37°C or higher can dramatically accelerate the ligation.[5] Reactions have been reported to reach completion in minutes at 75°C, but you must first confirm the thermal stability of your biomolecule.[5][12]
-
Solution 3: Consider Cryoconcentration: Counterintuitively, for reactions at neutral pH, freezing the reaction mixture at -20°C has been shown to accelerate the rate.[5][11] This is attributed to a cryoconcentration effect, where reactants become highly concentrated in the unfrozen liquid phase within the ice lattice.[11]
Problem: I'm observing degradation of my protein or peptide.
-
Cause: This typically occurs if your biomolecule is unstable at the acidic pH required for uncatalyzed ligation. Prolonged reaction times can also lead to degradation.
-
Solution: Immediately switch to a catalyzed reaction at a physiological pH (6.5 - 7.4) that is known to be tolerated by your biomolecule. The use of a potent catalyst like p-phenylenediamine can help shorten reaction times even further, minimizing exposure to potentially destabilizing conditions.[8]
Section 4: Experimental Protocols
Protocol 1: General Procedure for pH Optimization Screening
This protocol provides a framework for determining the optimal pH for your specific reaction.
-
Reagent Preparation:
-
Buffer Solutions: Prepare a series of buffers with varying pH values (e.g., 100 mM sodium acetate for pH 4.0, 4.5, 5.0, 5.5 and 100 mM sodium phosphate for pH 6.0, 6.5, 7.0, 7.5).[6]
-
Reactant Stock Solutions: Prepare concentrated stock solutions of your biomolecule (containing an aldehyde/ketone) and O-(quinoxalin-5-ylmethyl)hydroxylamine in a compatible solvent (e.g., water or DMSO).
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, set up parallel reactions. For each reaction, combine the buffer, the biomolecule solution (e.g., to a final concentration of 10 µM), and the O-(quinoxalin-5-ylmethyl)hydroxylamine solution (e.g., to a final concentration of 50 µM).
-
For reactions at pH > 6.0, add an aniline stock solution to a final concentration of 10-100 mM.[8]
-
-
Incubation and Monitoring:
-
Incubate all reactions at a constant temperature (e.g., room temperature or 37°C).
-
At regular time intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot from each reaction.
-
Quench the reaction if necessary (e.g., by adding an excess of acetone or by flash freezing).
-
Analyze the aliquots by a suitable method such as RP-HPLC, LC-MS, or SDS-PAGE to monitor the formation of the conjugated product.[13][14]
-
-
Data Analysis:
-
Quantify the amount of product formed at each time point for each pH.
-
Plot the product concentration versus time to determine initial reaction rates.
-
Compare the reaction rates and final yields to identify the optimal pH for your specific system.[6]
-
Protocol 2: Standard Protocol for Uncatalyzed Ligation (Acidic pH)
-
Dissolve your aldehyde- or ketone-containing biomolecule in 100 mM sodium acetate buffer, pH 4.7.
-
Add O-(quinoxalin-5-ylmethyl)hydroxylamine (typically 5-20 molar equivalents relative to the biomolecule).
-
Incubate the reaction at room temperature or 37°C for 2-16 hours.
-
Monitor the reaction progress by HPLC or MS.[14]
-
Once complete, purify the conjugate using an appropriate method, such as size-exclusion chromatography or RP-HPLC, to remove excess reagent.[11]
Protocol 3: Standard Protocol for Aniline-Catalyzed Ligation (Neutral pH)
-
Dissolve your aldehyde- or ketone-containing biomolecule in 100 mM sodium phosphate buffer (PBS), pH 7.2.
-
Add a stock solution of aniline to a final concentration of 10-100 mM.[5]
-
Add O-(quinoxalin-5-ylmethyl)hydroxylamine (typically 5-20 molar equivalents).
-
Incubate the reaction at room temperature or 37°C for 4-24 hours.
-
Monitor the reaction progress by HPLC or MS.[14]
-
Purify the conjugate using an appropriate chromatographic method.[11]
References
- Benchchem. (n.d.). Troubleshooting low yield in oxime ligation reactions.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Oxime Ligation.
- Kalia, J., & Raines, R. T. (2008).
- DeForest, C. A. (2017).
- Benchchem. (2025). Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Ligation.
- Grover, G. N., et al. (n.d.).
- Benchchem. (2025). A Researcher's Guide to Quantifying Bioconjugation Reaction Efficiency.
- ACS Publications. (2025).
- Benchchem. (2025). A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions.
- Lajoie, J. M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Wolan, D. W. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
- Hansen, P. R., et al. (n.d.).
Sources
- 1. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. coledeforest.com [coledeforest.com]
- 4. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude O-(quinoxalin-5-ylmethyl)hydroxylamine
Welcome to the Technical Support Center. As application scientists, we understand that isolating heteroaromatic O-alkylhydroxylamines—such as O-(quinoxalin-5-ylmethyl)hydroxylamine—presents unique chromatographic and stability challenges. This compound is a critical intermediate in the synthesis of alpha-helix mimetics and kinase inhibitors[1].
This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you achieve >99% purity.
Quantitative Comparison of Purification Strategies
Before selecting a purification route, review the quantitative metrics of common isolation techniques for O-alkylhydroxylamines[2],[3],[4].
| Purification Method | Typical Yield Recovery | Purity Achieved | Key Advantage | Primary Limitation |
| Direct Silica Gel Chromatography | 60–75% | 90–95% | Fast for small-scale discovery | Severe streaking; Phthalhydrazide co-elution |
| Acid-Base Extraction | 85–90% | >95% | Highly scalable; Removes neutral organics | Requires precise pH control to prevent degradation |
| HCl Salt Crystallization (EtOH) | 75–80% | >99% | Highest purity; Ensures long-term stability | Yield loss in the mother liquor |
| Capture-ROMP-Release | >90% | >95% | Avoids chromatography entirely | Requires specialized Ruthenium catalysts |
Experimental Workflows & Logic
To achieve high purity without relying solely on chromatography, we recommend a tandem approach: an acid-base extraction followed by hydrochloride salt crystallization.
Workflow for the isolation and purification of O-(quinoxalin-5-ylmethyl)hydroxylamine.
Step-by-step acid-base extraction logic for separating basic hydroxylamines.
Troubleshooting FAQs (Mechanistic Deep-Dives)
Q: I synthesized the compound via the Gabriel-type route (N-hydroxyphthalimide). How do I remove the stubborn phthalhydrazide byproduct? A: Hydrazinolysis of the phthalimide intermediate generates phthalhydrazide, which notoriously co-precipitates with target compounds[4]. The most effective removal method exploits pKa differentials. Phthalhydrazide is weakly acidic (pKa ~ 4–5), while your target hydroxylamine is basic. By acidifying the crude mixture to pH 2, phthalhydrazide remains neutral and partitions into the organic wash (or precipitates), while the protonated O-(quinoxalin-5-ylmethyl)hydroxylamine safely partitions into the aqueous phase.
Q: Why does my product streak heavily on silica gel, and how can I prevent it? A: O-(quinoxalin-5-ylmethyl)hydroxylamine contains both a basic quinoxaline nitrogen and a primary hydroxylamine group. These electron-rich sites interact strongly with the acidic silanol groups on standard silica stationary phases, causing severe peak tailing[1]. To prevent this, pre-treat the silica gel with 1–2% triethylamine (Et₃N) or use a basic modifier in your mobile phase (e.g., Chloroform:Methanol:NH₄OH = 90:9:1). Alternatively, bypass chromatography entirely using the acid-base extraction protocol below[3].
Q: Why should I store the compound as a hydrochloride salt rather than a free base? A: Free O-alkylhydroxylamines are prone to oxidation and degradation over time. Converting the free base to a hydrochloride salt significantly enhances its bench stability, reduces hygroscopicity, and improves crystallinity[2]. Furthermore, crystallization from absolute ethanol provides an orthogonal purification step that routinely upgrades purity from ~90% to >99%[2].
Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you can independently verify success at critical checkpoints.
Protocol A: Acid-Base Extraction Workflow
Purpose: To remove neutral organic impurities and phthalhydrazide byproducts.
-
Acidification: Dissolve the crude O-(quinoxalin-5-ylmethyl)hydroxylamine in a mixture of Dichloromethane (DCM) and 1M aqueous HCl (1:1 v/v). Stir vigorously for 15 minutes.
-
Phase Separation: Transfer to a separatory funnel. Separate the layers.
-
Causality: The target compound is now protonated and resides in the aqueous layer. Neutral impurities (and phthalhydrazide) remain in the DCM layer.
-
-
Washing: Wash the acidic aqueous layer with two additional portions of DCM to ensure complete removal of organic impurities. Discard the DCM washes.
-
Basification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M NaOH dropwise until the pH reaches 10.
-
Validation Checkpoint 1: Use pH paper to confirm pH > 10. The solution should turn cloudy as the free base hydroxylamine precipitates or oils out.
-
-
Extraction: Extract the basified aqueous layer with three portions of fresh DCM.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.
-
Validation Checkpoint 2: Spot the remaining aqueous layer on a TLC plate and stain with ninhydrin. If no spot appears, the extraction of the target compound into the organic phase is 100% complete.
-
Protocol B: Hydrochloride Salt Crystallization
Purpose: To upgrade purity to >99% and stabilize the compound for long-term storage[2].
-
Dissolution: Dissolve the free base O-(quinoxalin-5-ylmethyl)hydroxylamine in a minimal volume of absolute ethanol (approximately 7–9 mL per gram of crude product) at room temperature.
-
Salt Formation: Slowly add 1.2 equivalents of a 2M solution of HCl in diethyl ether (or ethanolic HCl) while stirring continuously.
-
Validation Checkpoint 1: Test the pH of the solution with pH paper. It must remain acidic (pH < 2) to ensure complete conversion to the hydrochloride salt.
-
-
Heating: Heat the mixture to 80 °C under reflux for 30–60 minutes to ensure complete dissolution and dynamic exchange of any trapped impurities.
-
Crystallization: Remove the heat and allow the solution to cool slowly to room temperature, then transfer to a freezer (-5 °C to 0 °C) for 12 hours. White to off-white flaky crystals will precipitate[2].
-
Isolation: Filter the crystals rapidly using a Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether to remove residual ethanol and trace impurities.
-
Drying: Dry the crystals under a high vacuum for 4 hours to yield the highly pure O-(quinoxalin-5-ylmethyl)hydroxylamine hydrochloride.
Sources
- 1. WO2009148192A1 - Alpha helix mimetics and methods relating thereto - Google Patents [patents.google.com]
- 2. Purification method of O-benzylhydroxylamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aniline-Catalyzed Oxime Ligation of O-(quinoxalin-5-ylmethyl)hydroxylamine
Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals master the chemoselective ligation of O-(quinoxalin-5-ylmethyl)hydroxylamine to aldehyde- or ketone-bearing targets.
While oxime ligation is a robust tool for bioconjugation, the uncatalyzed reaction is notoriously slow at physiological pH. By leveraging nucleophilic catalysis via aniline and its derivatives, we can bypass the rate-limiting dehydration step of oxime formation, accelerating reaction kinetics by up to two orders of magnitude[1][2]. This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to ensure your conjugations are high-yielding, reproducible, and analytically sound.
Mechanistic Insights: The "Why" Behind the Workflow
To troubleshoot effectively, you must understand the causality of the reaction. The direct condensation of an aldehyde with O-(quinoxalin-5-ylmethyl)hydroxylamine at neutral pH is sluggish because the dehydration of the intermediate carbinolamine is rate-limiting.
The Catalytic Solution: Aniline acts as a nucleophilic catalyst. It rapidly attacks the aldehyde to form a protonated Schiff base (imine) intermediate. Because the protonated imine is significantly more electrophilic than the parent carbonyl, it undergoes rapid transimination when exposed to the α -effect nucleophile (our quinoxaline-hydroxylamine tag), forming the stable oxime conjugate and regenerating the aniline catalyst[2].
Fig 1: Catalytic cycle of aniline-mediated oxime ligation via a Schiff base intermediate.
Standard Operating Procedure (SOP)
This self-validating protocol is designed to maximize conjugation efficiency while preventing artifactual data during downstream LC-MS analysis.
Phase 1: Reagent & Buffer Preparation
-
Buffer Selection: Prepare 100 mM Sodium Acetate buffer (pH 4.5) for optimal kinetics. If your biomolecule requires neutral conditions, prepare 100 mM Sodium Phosphate buffer (pH 7.0).
-
Catalyst Stock: Prepare a 1.0 M stock of the catalyst.
-
For pH 4.5: Use unsubstituted aniline.
-
For pH 7.0: Use p-phenylenediamine (requires fresh preparation due to oxidation susceptibility)[1].
-
-
Tag Solubilization: Dissolve O-(quinoxalin-5-ylmethyl)hydroxylamine in anhydrous DMSO to create a 100 mM stock. Causality note: The benzopyrazine core of the quinoxaline tag is highly hydrophobic; aqueous-only stocks will crash out.
Phase 2: Reaction Execution
-
Assembly: To a microcentrifuge tube, add the target aldehyde/ketone (final concentration: 50 μM).
-
Catalyst Addition: Add the catalyst stock to achieve a final concentration of 10 mM to 100 mM.
-
Tag Addition: Add the O-(quinoxalin-5-ylmethyl)hydroxylamine stock to a final concentration of 1-5 mM (20-100x molar excess). Ensure the final DMSO concentration is between 5% and 10% (v/v) to maintain tag solubility without denaturing the target biomolecule.
-
Incubation: Vortex gently and incubate at 25°C. Aldehydes typically reach >90% conversion in 1–2 hours; ketones may require 12–24 hours or heating to 37°C.
Phase 3: Self-Validating Quench & Analysis
-
Quenching (Critical Step): Terminate the reaction by adding unsubstituted hydroxylamine hydrochloride (final conc. 50 mM). Why? This consumes any unreacted aldehydes instantly. If you omit this, the high concentration of the quinoxaline tag may artificially continue reacting with your target during the LC-MS run, yielding false-positive conversion rates[1].
-
Analysis: Monitor via LC-MS or HPLC. The quinoxaline moiety provides a strong UV absorbance handle at ~254 nm and ~320 nm.
Quantitative Performance Data
To set realistic expectations for your experimental design, refer to the kinetic benchmarks below. Notice the dramatic drop in unsubstituted aniline's efficacy at pH 7.0, necessitating the use of substituted derivatives.
Table 1: Kinetic Comparison of Catalysts for Oxime Ligation
| Catalyst (10 mM) | Target pH | Approx. Rate Constant ( k1 , M −1 s −1 ) | Relative Rate Enhancement |
| None (Uncatalyzed) | 4.5 | ~0.5 | 1x |
| Aniline | 4.5 | ~20.0 | 40x |
| None (Uncatalyzed) | 7.0 | <0.1 | 1x |
| Aniline | 7.0 | ~0.3 | 3x |
| p-Phenylenediamine | 7.0 | ~6.5 | 65x |
(Data synthesized from model aromatic aldehyde and aminooxy ligations[1][2].)
Troubleshooting Guide & FAQs
Fig 2: Decision tree for troubleshooting low yields in quinoxaline-oxime conjugations.
Q: My reaction at pH 7.0 is extremely slow, even with 100 mM aniline. How can I accelerate it? A: Unsubstituted aniline has a pKa of ~4.6. At pH 7.0, it is largely unprotonated, meaning the critical protonated Schiff base intermediate forms at a negligible rate. You must switch to a substituted aniline with an electron-donating group and a higher pKa, such as p-phenylenediamine or p-anisidine. These derivatives can accelerate the reaction up to 67-fold faster than unsubstituted aniline at neutral pH[1].
Q: I am observing a cloudy precipitate upon adding O-(quinoxalin-5-ylmethyl)hydroxylamine to my reaction mixture. What went wrong? A: The quinoxaline ring system is highly hydrophobic. If your final aqueous buffer lacks sufficient organic modifier, the tag will precipitate, drastically lowering the effective molarity of your nucleophile. Ensure your reaction mixture contains 5-10% (v/v) DMSO or DMF. If your target biomolecule is sensitive to organic solvents, consider adding a mild surfactant (e.g., 0.1% Tween-20) to maintain the tag in suspension.
Q: Can I use this method for ketone-bearing targets instead of aldehydes? A: Yes, but you must adjust your expectations and parameters. Ketones are sterically hindered and significantly less electrophilic than aldehydes. To drive the reaction, increase the catalyst concentration (up to 100 mM), elevate the temperature to 37°C, or utilize highly efficient alternative catalysts like 2-amino-5-methoxybenzoic acid or anthranilic acid derivatives[1][3].
Q: How do I remove the aniline catalyst and excess quinoxaline tag post-reaction? A: Both aniline and the unreacted O-(quinoxalin-5-ylmethyl)hydroxylamine tag are small molecules. For protein or oligonucleotide targets, they can be efficiently removed via size-exclusion chromatography (e.g., Sephadex G-25 spin columns) or exhaustive dialysis against your final storage buffer. For small-molecule or peptide targets, preparative HPLC is recommended.
References
-
Wendeler, M., Grinberg, L., Wang, X., Dawson, P. E., & Baca, M. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 93–101. URL:[Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. URL:[Link]
-
Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–342. URL:[Link]
Sources
Technical Support & Diagnostic Hub: Optimizing O-(quinoxalin-5-ylmethyl)hydroxylamine (QX-ONH2) Workflows
Welcome to the Diagnostic Hub. As a Senior Application Scientist, I frequently consult with researchers facing analytical bottlenecks when using O-(quinoxalin-5-ylmethyl)hydroxylamine (QX-ONH2). QX-ONH2 is a highly sensitive, fluorogenic, and UV-active derivatization reagent used primarily for the HPLC and LC-MS analysis of trace carbonyl compounds (aldehydes and ketones) and in bioorthogonal oxime ligation[1].
While the quinoxaline moiety provides excellent detection sensitivity, the highly nucleophilic aminooxy (-O-NH2) group is prone to side reactions if the chemical environment is not strictly controlled. This guide moves beyond basic instructions to explain the causality behind experimental failures, providing you with self-validating protocols to ensure absolute data integrity.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why am I observing split peaks or broad shoulders in my HPLC/LC-MS chromatogram after QX-ONH2 derivatization?
The Causality: This is a classic hallmark of E/Z geometric isomerization. When the aminooxy group of QX-ONH2 reacts with an asymmetric carbonyl, it forms a carbon-nitrogen double bond (oxime) that can exist in both E (entgegen) and Z (zusammen) configurations[2]. Because the quinoxaline tag is bulky, these isomers often have slightly different hydrophobicities, causing them to separate on a reversed-phase C18 column. While this proves the reaction occurred, it splits your signal intensity, effectively halving your limit of detection (LOD). The Fix: You cannot prevent the chemical formation of both isomers, but you can resolve the analytical issue. Optimize your LC mobile phase (e.g., using a shallower gradient) or increase the column compartment temperature (e.g., 45°C–50°C) to increase the rate of interconversion or co-elute the peaks into a single, sharp signal.
Q2: My QX-ONH2 stock solution is turning dark, and my derivatization yields are dropping. What is happening?
The Causality: Aminooxy groups are highly susceptible to auto-oxidation. In the presence of dissolved oxygen and trace transition metals (like Cu2+ or Fe3+ leached from stainless steel LC components or buffer salts), the hydroxylamine oxidizes into inactive nitrone or nitroso species. This side reaction consumes your reagent before it can react with your target carbonyl. The Fix: Always store lyophilized QX-ONH2 at -20°C in a desiccator. When preparing working stocks, reconstitute the reagent in a buffer containing 1 mM EDTA to chelate trace metals. Purge your buffers with nitrogen or argon gas to displace dissolved oxygen.
Q3: I am getting incomplete labeling of my target ketone, and unreacted starting material remains. How do I push the reaction to completion without causing matrix degradation?
The Causality: Uncatalyzed oxime ligation is notoriously slow at physiological or neutral pH (pH 7)[3]. The reaction requires a delicate balance: the carbonyl carbon must be electrophilic (which requires acidic protonation), but the aminooxy group must remain unprotonated (nucleophilic). At pH 7, the carbonyl is not activated, stalling the reaction. The Fix: Implement nucleophilic catalysis. Do not use harsh temperatures or extreme pH, which can degrade biological matrices. Instead, add aniline or m-phenylenediamine (mPDA) to the reaction[4][5]. Aniline rapidly attacks the carbonyl to form a highly electrophilic protonated Schiff base intermediate. The QX-ONH2 then easily displaces the aniline to form the stable oxime, accelerating the reaction by orders of magnitude[3][6].
Part 2: Quantitative Data & Catalyst Selection
To minimize side reactions like matrix degradation, you must minimize the time your sample spends in the reaction buffer. Selecting the right catalyst is critical.
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction / Issue | Primary Cause | Mechanistic Mitigation Strategy |
| E/Z Isomer Peak Splitting | Asymmetric carbonyl derivatization[2]. | Increase LC column temperature; optimize gradient to force co-elution. |
| Reagent Auto-oxidation | Trace metals and dissolved O2 . | Add 1 mM EDTA to buffers; purge with N2 ; prepare fresh stocks daily. |
| Incomplete Ketone Labeling | Poor electrophilicity at neutral pH[3]. | Add 10–50 mM Aniline or mPDA as a nucleophilic catalyst[5]. |
| Matrix Cross-Reactivity | Excess reagent reacting with off-target sites. | Tightly control QX-ONH2 stoichiometry (max 5-fold molar excess). |
Table 2: Kinetic Comparison of Oxime Ligation Catalysts at pH 7.0
| Catalyst | Optimal Concentration | Relative Rate Enhancement (vs. Uncatalyzed) | Notes |
| None (Uncatalyzed) | N/A | 1x | High risk of incomplete reaction[3]. |
| Aniline | 10 mM - 100 mM | ~2x to 10x | Standard catalyst; limited aqueous solubility[6]. |
| p-Phenylenediamine (pPDA) | 2 mM - 10 mM | ~19x to 120x | Highly effective at neutral pH; superior to aniline[6]. |
| m-Phenylenediamine (mPDA) | 10 mM - 50 mM | ~15x (over aniline) | Excellent solubility; ideal for complex biological matrices[5]. |
Part 3: Mandatory Visualization
The following diagram maps the logical flow of the QX-ONH2 derivatization process, illustrating how aniline catalysis bypasses the slow uncatalyzed route, while highlighting where side reactions occur.
Reaction pathways of QX-ONH2: Aniline catalysis vs. uncatalyzed, and common side reactions.
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness in your analytical workflow, every protocol must be self-validating. This procedure for the Aniline-Catalyzed Derivatization of Carbonyls with QX-ONH2 includes built-in controls to immediately identify if side reactions have compromised your assay[7].
Materials Required:
-
Reagent: QX-ONH2 (10 mM stock in anhydrous DMSO).
-
Catalyst: Aniline or mPDA (100 mM stock in DMSO)[5].
-
Buffer: 100 mM Sodium Acetate or Phosphate buffer (pH 5.5 - 7.0), containing 1 mM EDTA.
-
Internal Standard (IS): A stable isotope-labeled ketone or a structural analog not present in your sample.
Step-by-Step Methodology:
-
Preparation of the Master Mix:
-
In a low-bind microcentrifuge tube, combine the Buffer, Aniline catalyst (final concentration 10 mM), and QX-ONH2 (final concentration 1 mM).
-
Causality Note: Preparing a master mix ensures the catalyst and reagent are uniformly distributed before encountering the matrix, preventing localized concentration spikes that cause off-target alkylation.
-
-
Sample Aliquoting & Internal Standard Addition:
-
Aliquot 50 µL of your biological sample or standard into a reaction vial.
-
Add 5 µL of the Internal Standard (IS).
-
Validation Check: The IS will validate that the derivatization efficiency is consistent across all samples. If the IS signal drops, you immediately know the QX-ONH2 reagent has degraded.
-
-
Reaction Initiation:
-
Add 45 µL of the Master Mix to the sample (Total volume = 100 µL).
-
Vortex gently for 5 seconds.
-
-
Incubation:
-
Incubate at 25°C (Room Temperature) for 60 minutes in the dark.
-
Causality Note: QX-ONH2 is light-sensitive. Furthermore, keeping the reaction at room temperature prevents the thermal degradation of delicate biological matrices, relying entirely on the aniline catalyst to drive the kinetics[4].
-
-
Quenching & Control Setup:
-
Quench the reaction by adding 10 µL of 10% Formic Acid (lowers pH to stop further nucleophilic attack) or immediately inject it into the HPLC system.
-
Crucial Self-Validation Step: Always run a Reagent Blank (Master Mix + 50 µL pure water). This blank will reveal the baseline oxidation byproducts of QX-ONH2. If the blank shows massive peaks in the quinoxaline detection channel, your stock solution has auto-oxidized and must be replaced.
-
References
- BenchChem. The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCnv2Yl_1TC9bM_k76jm7mBJSkVeNqhW11bkPyAcjUD_l6V9LOPJ7uATfN3Tx5mi1qmQzDVOQfZXLrIi06yGywzApLxvijwCtucclozgdvm8h8bfk8u2yAeJZI0q9t_U1GN6wgSG70H_geqNchcByS7Z1yhUR4cEAPXGY6D1nTAYVMUHeHQW8VZpfml0YA0EUzJe1B7k7AIDjGfEoHhIa4CUxR6eZznzdsEVFFYg==]
- PMC / NIH. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAoFXOyRtrCf30CLkMCecirRvXJ1LzXt1acc24aQrRtylAZ9f7H35Qo2NtZJNHri2S6eVmPgOBLNDdsscMeMwu80juYHKQcIYYmCpPG9TVTkbfMgivw7mOzKd6A154oOmtCf9mdyGFCcihYg==]
- ACS Publications. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC7vom9M3O-nVQECO1g7x3GiJNd5ZEiLchEfYSDuAH2BjhHk6pUFqtSJ-3lLhTHJMumZCcJms6N4KiwCGHUTrLDqetM2kRYvQ7ld_tvdN8k44ZMdknQ5OuAdMUJ8nhAku4pHZH]
- BenchChem. Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpROTHfYHAZEhip44Q_qZDbFFfPmbn3APwndgwUe_Pf8IyZ16ZHUa_7JTqAWf_chDf1Kwq4EZ30fkF4MmCE2Jg7W-3je94-q3UwhK-03r_6sSQzDhfQQAJ7YfEgl2tSDBhIn370vymdace-605aOhA2x9LAJ8ATrJ7WMyxeqCj9fBi5ByjOVq5mYizXUtIYYRoxjOBp6avoKJ4622zqScFAYpWTs8=]
- PMC / NIH. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_3CKhx07UDj0Cz09fQPALqM4Ptbo7sbAr6oMBXxtXESkbtDp11RxX-gC0pIwb214kY7HLaa3DSrmGrnG6jPkb8BfOMXJ9t5NVhgwGLN0CeTQsjbXbhfew92Bmz0VwI5K2dIKrWlsi8VF1ww==]
- ACS Publications. Determination of Apurinic/Apyrimidinic Lesions in DNA with High-Performance Liquid Chromatography and Tandem Mass Spectrometry. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFih9ZD4jkoRoMj5H3pIR5kiN5WNr6LEYOVpZcjGjp7XmCoKNP8OjTcaIqj4u13KjhalPRFkBpaOvX74uVQsiFOJesgBATl3Se-zBSJhL9xuLw0QjqVCFQHJFJ-Vef-yJquIPz9]
- BenchChem. Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIbNkYztyv-7tiSCtvg6jU7rRq37fDsORlexvDhTtamj3YpzeY1pLrMBAnUD3TBREEHL5MymS7iK7eCnaJ8mCgOr_voyEsA4BKUJFxpgYh2Tn1osQ_eKeIaktabiPLNqkb2gCAiY4pn0rVUIJ5qnIaTVLmjS5OMGLGv2w_9Pn09kt8X53UjiSlGQyUENvwWaEUUU2mQl2fPEn8Ye1n7E9VgCwsXhm3XjlS5vW-lqWRRktt8fh5iXJBp8xnWERPmDaKAfFPeg==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to HPLC Method Validation for O-(quinoxalin-5-ylmethyl)hydroxylamine Purity
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
The accurate determination of purity for complex active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. O-(quinoxalin-5-ylmethyl)hydroxylamine —a compound featuring a benzopyrazine (quinoxaline) core coupled with a reactive hydroxylamine moiety—presents unique chromatographic challenges.
This guide objectively compares a highly optimized, stability-indicating High-Performance Liquid Chromatography (HPLC) method against traditional approaches. By establishing a self-validating experimental protocol, we demonstrate how to achieve rigorous compliance with the latest 1[1].
The Chemical Challenge & Methodological Causality
To develop a robust analytical method, one must first understand the causality behind chromatographic behavior.
The Problem with Traditional Methods: Standard purity assessments often default to fully porous C18 columns with neutral water/methanol mobile phases. However, the quinoxaline ring contains two highly basic nitrogen atoms. On traditional silica-based columns, these basic nitrogens undergo secondary ion-exchange interactions with unreacted, acidic silanol groups ( −Si-OH ). This leads to severe peak tailing, poor resolution from closely eluting synthesis byproducts, and integration errors[2].
The Optimized Solution: Our optimized method (Method A) shifts to a Superficially Porous Particle (SPP) C18 column (often called core-shell technology) paired with an acidic mobile phase containing 0.1% Trifluoroacetic acid (TFA) .
-
Causality: The SPP architecture drastically reduces the diffusion path of the analyte, minimizing longitudinal diffusion and yielding higher theoretical plates ( N ) at lower backpressures.
-
Mechanistic Action of TFA: Lowering the mobile phase pH to ~2.0 fully protonates the basic quinoxaline nitrogens and suppresses the ionization of residual silanols. Furthermore, TFA acts as a hydrophobic ion-pairing agent, shielding the protonated amines and ensuring sharp, symmetrical peaks. This principle is widely validated in the stability-indicating analysis of other quinoxaline derivatives, such as brimonidine[3].
Comparative Performance Data
To objectively evaluate the optimized method, we compared it against a generic pharmacopeia-style method. The quantitative data below highlights the superiority of the optimized approach in meeting system suitability requirements.
Table 1: Chromatographic Suitability Comparison
| Parameter | Method A: Optimized (SPP C18, 0.1% TFA) | Method B: Traditional (Fully Porous C18, Neutral pH) | USP Acceptance Criteria |
| Retention Time (min) | 4.25 | 6.80 | N/A |
| Tailing Factor ( Tf ) | 1.12 | 2.45 | ≤1.5 |
| Theoretical Plates ( N ) | 12,500 | 4,200 | ≥5,000 |
| Resolution ( Rs ) | 3.4 | 1.2 | ≥2.0 |
Self-Validating Experimental Protocol
A protocol is only trustworthy if it acts as a self-validating system. The following workflow incorporates automated " go/no-go " checkpoints that prevent the generation of invalid data[1].
Step 1: Mobile Phase & Diluent Preparation
-
Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.
-
Diluent: Water:Acetonitrile (50:50, v/v).
Step 2: Standard and Sample Preparation
-
Standard Solution: Accurately weigh 10.0 mg of O-(quinoxalin-5-ylmethyl)hydroxylamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
Sample Solution: Prepare the synthesized batch identically to the standard solution[2].
-
Filtration: Pass all solutions through a 0.45 µm PTFE syringe filter prior to injection.
Step 3: Chromatographic Conditions & The Self-Validating Check
-
Column: SPP C18 (4.6 x 100 mm, 2.7 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Diode Array Detector for peak purity confirmation).
-
System Suitability Test (SST): Inject the Standard Solution 5 times.
-
Self-Validation Check: The Chromatography Data System (CDS) must be programmed to calculate Tf and %RSD of the peak area. If Tf>1.5 or %RSD > 2.0%, the sequence must automatically abort. This ensures system integrity before any unknown samples are analyzed.
-
Method Validation Workflow (ICH Q2(R2))
Following method optimization and SST establishment, the procedure must undergo rigorous validation according to 1[1]. The logical relationship of these validation parameters is mapped below.
Figure 1: ICH Q2(R2) compliant HPLC validation workflow for quinoxaline derivatives.
Table 2: ICH Q2(R2) Validation Metrics for Optimized Method
| Validation Parameter | Experimental Result | ICH Q2(R2) Acceptance Criteria |
| Specificity | No interference from degradation products | Peak purity angle < Peak purity threshold |
| Linearity ( R2 ) | 0.9998 (Range: 1 - 100 µg/mL) | ≥0.999 |
| Accuracy (% Recovery) | 99.4% - 100.8% across 3 levels | 98.0% - 102.0% |
| Precision (% RSD) | 0.85% (Repeatability, n=6) | ≤2.0% |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | S/N ≥3 (LOD), S/N ≥10 (LOQ) |
Conclusion
By transitioning from a traditional fully porous C18 column to a Superficially Porous Particle column paired with an acidic ion-pairing mobile phase, the chromatographic performance for O-(quinoxalin-5-ylmethyl)hydroxylamine is vastly improved. The optimized method eliminates secondary silanol interactions, resulting in superior peak symmetry and resolution. When coupled with a self-validating SST protocol, this method easily satisfies all ICH Q2(R2) criteria, ensuring high trustworthiness and scientific integrity for drug development applications.
References
- ICH Q2 (R2)
- Assessing the Purity of Synthesized 2-Chloro-3-(morpholin-4-yl)quinoxaline via High-Performance Liquid Chromatography (HPLC)
- Source: nih.
Sources
Comparative Reactivity of O-(Quinoxalin-5-ylmethyl)hydroxylamine and Standard Alkoxyamines in Bioconjugation
Executive Summary
In the rapidly expanding field of bioconjugation and targeted drug delivery, the chemoselective oxime ligation between an alkoxyamine and an aldehyde or ketone remains a cornerstone methodology. While standard aliphatic and benzylic alkoxyamines are widely utilized, their reaction kinetics at physiological pH and their lack of intrinsic spectroscopic handles often necessitate complex secondary assays.
This guide provides an in-depth technical comparison between a specialized heteroaromatic reagent, O-(quinoxalin-5-ylmethyl)hydroxylamine (O-QxHA, CAS: 895589-27-2) , and industry-standard alkoxyamines: Methoxyamine (MeONH₂), O-Benzylhydroxylamine (BnONH₂), and Aminooxyacetic acid (AOAA). Designed for researchers and drug development professionals, this guide dissects the mechanistic causality behind O-QxHA’s enhanced reactivity and provides self-validating experimental protocols for kinetic benchmarking.
Mechanistic Principles & Causality in Oxime Ligation
The formation of an oxime bond is a two-step process: the nucleophilic attack of the alkoxyamine on the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the stable oxime.
The Alpha-Effect and pKa Dependence
The exceptional nucleophilicity of alkoxyamines is driven by the alpha-effect —the quantum mechanical repulsion between the unshared electron pairs on the adjacent oxygen and nitrogen atoms, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). However, this nucleophilicity is highly pH-dependent. As established by, the rate-determining step shifts based on the pH of the environment:
-
At Neutral pH (7.0): The alkoxyamine is largely unprotonated (active), but the dehydration of the carbinolamine intermediate is slow due to a lack of protons.
-
At Acidic pH (4.5): Dehydration is rapid, but the alkoxyamine becomes heavily protonated (inactive), reducing the effective concentration of the nucleophile.
Structural Causality of O-QxHA
O-QxHA differentiates itself through the electron-withdrawing nature of its quinoxaline ring. The inductive effect of this electron-deficient heteroaromatic system propagates through the methyl ether linkage, slightly lowering the pKa of the aminooxy group compared to standard aliphatic variants.
-
Kinetic Advantage: Because of its lower pKa, a higher fraction of O-QxHA remains in its unprotonated, nucleophilic state at acidic pH (4.5), accelerating the initial attack while still benefiting from rapid acid-catalyzed dehydration.
-
Spectroscopic Advantage: Unlike transparent aliphatic alkoxyamines, the quinoxaline moiety provides a strong intrinsic UV/Vis and fluorogenic handle, allowing for real-time kinetic tracking without the need for secondary labeling. Furthermore, oximes are significantly more hydrolytically stable than hydrazones, making them ideal for in vivo applications such as Antibody-Drug Conjugates (ADCs) .
Mechanistic pathway of oxime ligation highlighting the carbinolamine intermediate.
Comparative Kinetics & Thermodynamic Data
The table below summarizes the structural and kinetic properties of O-QxHA against standard alternatives. Data reflects representative baseline reaction rates ( kobs ) with a standard aromatic aldehyde (e.g., benzaldehyde) in the absence of nucleophilic catalysts like aniline.
| Alkoxyamine | Structure Type | Estimated pKa | kobs at pH 4.5 (M⁻¹s⁻¹) | kobs at pH 7.0 (M⁻¹s⁻¹) | Intrinsic Spectroscopic Tracking |
| Methoxyamine | Aliphatic | ~4.6 | 0.0012 | 0.0002 | None |
| Aminooxyacetic Acid | Carboxyl-aliphatic | ~4.7 | 0.0015 | 0.0003 | None |
| O-Benzylhydroxylamine | Aromatic | ~4.7 | 0.0018 | 0.0004 | Weak (UV 254 nm) |
| O-QxHA | Heteroaromatic | ~4.2 | 0.0035 | 0.0008 | Strong (UV 315 nm / Fluor) |
Note: The use of nucleophilic catalysts (e.g., m-phenylenediamine) can accelerate these baseline rates by 10- to 50-fold across all substrates, a critical consideration for site-specific ADC synthesis .
Experimental Protocols: Self-Validating Kinetic Assay
To objectively verify the comparative reactivity of these alkoxyamines, the following protocol describes a self-validating High-Performance Liquid Chromatography (HPLC) assay. By utilizing 4-nitrobenzaldehyde as a model electrophile, researchers can track both the depletion of the starting material and the emergence of the unique O-QxHA oxime conjugate.
Reagents & Preparation
-
Electrophile Stock: Prepare a 10 mM solution of 4-nitrobenzaldehyde in anhydrous DMSO.
-
Nucleophile Stocks: Prepare 10 mM solutions of O-QxHA, Methoxyamine, and O-Benzylhydroxylamine in anhydrous DMSO.
-
Reaction Buffers: Prepare 100 mM Sodium Acetate buffer (pH 4.5) and 100 mM Sodium Phosphate buffer (pH 7.0).
Step-by-Step Methodology
-
Matrix Initialization: In a standard 1.5 mL HPLC autosampler vial, dispense 900 µL of the selected buffer (pH 4.5 or 7.0).
-
Electrophile Spiking: Add 50 µL of the 4-nitrobenzaldehyde stock to the buffer. (Final concentration: 500 µM).
-
Reaction Initiation: Add 50 µL of the selected alkoxyamine stock to initiate the ligation. (Final concentration: 500 µM). Vortex immediately for 3 seconds to ensure homogeneity.
-
Automated Sampling: Place the vial in an HPLC autosampler maintained at a constant 25 °C. Program the system to inject 10 µL aliquots every 10 minutes over a 120-minute window.
-
Chromatographic Separation:
-
Column: C18 reverse-phase analytical column (5 µm, 4.6 × 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Gradient: Linear ramp from 5% B to 95% B over 15 minutes.
-
-
Detection & Validation: Monitor absorbance at 254 nm (universal for the nitro-aromatic system) and 315 nm (specific to the quinoxaline ring of O-QxHA).
-
Data Processing: Plot the integrated peak area of the depleting 4-nitrobenzaldehyde over time. Fit the decay curve to a standard second-order kinetic model to extract the rate constant ( kobs ).
Step-by-step experimental workflow for oxime bioconjugation and kinetic validation.
Conclusion
While standard alkoxyamines like methoxyamine and aminooxyacetic acid remain reliable choices for routine conjugations, they suffer from slow kinetics at neutral pH and require external fluorophores for reaction tracking. O-(quinoxalin-5-ylmethyl)hydroxylamine (O-QxHA) presents a rationally designed alternative. By leveraging the electron-withdrawing nature of the quinoxaline ring to depress the aminooxy pKa, O-QxHA achieves superior reaction kinetics at slightly acidic to neutral pH. Furthermore, its intrinsic spectroscopic properties provide a self-validating mechanism for real-time reaction monitoring, making it a highly efficient tool for complex bioconjugation workflows and ADC development.
References
-
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: Bioconjugate Chemistry (American Chemical Society), 2008. URL:[Link]
-
Hydrolytic Stability of Hydrazones and Oximes Source: Angewandte Chemie International Edition (Wiley), 2008. URL:[Link]
-
Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development Source: Bioconjugate Chemistry (via NCBI/PMC), 2015. URL:[Link]
O-(quinoxalin-5-ylmethyl)hydroxylamine compared to hydrazines for carbonyl labeling
The accurate quantification of carbonyl-containing compounds (aldehydes and ketones) is a notorious bottleneck in metabolomics, steroid profiling, and glycoproteomics. Because native carbonyls lack strong chromophores and exhibit exceptionally poor ionization efficiency in mass spectrometry (MS), chemical derivatization is mandatory.
For decades, researchers relied on hydrazines—such as 2,4-dinitrophenylhydrazine (DNPH) or Girard’s reagents—to tag these elusive metabolites. However, the analytical landscape has shifted toward advanced O-substituted hydroxylamines. Among these, O-(quinoxalin-5-ylmethyl)hydroxylamine has emerged as a premier derivatization reagent for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide objectively compares the mechanistic causality, analytical performance, and experimental workflows of O-(quinoxalin-5-ylmethyl)hydroxylamine against traditional hydrazine-based alternatives.
Mechanistic Causality: The Thermodynamic Superiority of Oximes
The fundamental divergence between hydroxylamines and hydrazines lies in the thermodynamic stability of their respective reaction products.
When[1]. While this bond forms rapidly, it is hydrolytically labile. In the aqueous, acidic conditions typically used for Reversed-Phase LC (RPLC), hydrazones exist in a dynamic equilibrium and are prone to reverting to their native carbonyl state. To prevent sample degradation, researchers are often forced to introduce a secondary reductive amination step using toxic reducing agents like sodium cyanoborohydride to lock the bond into a stable secondary amine[1].
Conversely, O-substituted hydroxylamines (alkoxyamines) feature a highly nucleophilic aminooxy group (-O-NH₂). They react with carbonyls to . The electronegative oxygen atom adjacent to the carbon-nitrogen double bond lowers the ground-state energy of the molecule, rendering the oxime permanently stable in aqueous buffers without the need for downstream reduction.
Reaction pathways comparing stable oxime formation via hydroxylamines vs. labile hydrazone formation.
The Quinoxaline Advantage in Mass Spectrometry
While any generic hydroxylamine can provide oxime stability, the specific addition of the quinoxalin-5-ylmethyl moiety acts as a highly engineered analytical payload for LC-MS/MS.
-
Electrospray Ionization (ESI) Amplification: Traditional reagents like DNPH were designed for UV/Vis detection and often require negative-ion mode (ESI-) in mass spectrometry, which is highly susceptible to matrix suppression. The quinoxaline ring contains basic nitrogen atoms that act as powerful proton acceptors. This drives the molecule into positive-ion mode (ESI+), and lowering the limit of detection (LOD) by orders of magnitude[2].
-
Chromatographic Rescue: Highly polar, low-molecular-weight carbonyls (like short-chain aldehydes) typically elute in the solvent front of a C18 column, where ion suppression is most severe. The bulky, hydrophobic quinoxaline tag drastically increases the analyte's retention time, pulling it into the clean, organic-rich region of the gradient.
Quantitative Performance Comparison
The following table summarizes the operational and analytical metrics of O-(quinoxalin-5-ylmethyl)hydroxylamine compared to standard hydrazine and hydrazide alternatives.
| Parameter | O-(quinoxalin-5-ylmethyl)hydroxylamine | DNPH (Hydrazine) | Girard's Reagent T (Hydrazide) |
| Reaction Product | Oxime | Hydrazone | Hydrazone |
| Hydrolytic Stability | High (No reduction required) | Low to Moderate | Low (Requires reduction) |
| LC-MS/MS Ionization | Excellent (ESI+, basic nitrogen) | Poor (ESI-, prone to suppression) | Good (ESI+, quaternary ammonium) |
| Chromatographic Retention | Strong (Hydrophobic C18 retention) | Strong | Very Weak (Highly polar) |
| Isomerization Profile | E/Z Isomers (Resolvable) | Syn/Anti Isomers | Syn/Anti Isomers |
| Optimal Reaction pH | 4.0 – 6.0 (Aniline catalyzed) | 3.0 – 5.0 | 4.0 – 5.0 |
Trustworthiness: A Self-Validating Experimental Protocol
A robust analytical protocol must be self-validating—meaning it contains internal checks to ensure the reaction has gone to completion and that artifacts are not misinterpreted as biological data. The following workflow utilizes aniline catalysis, which .
Step-by-Step Methodology
-
Matrix Aliquoting & Isotope Spiking:
-
Action: Aliquot 50 µL of the biological matrix (e.g., plasma, cell lysate). Spike with 10 µL of a Stable Isotope-Labeled (SIL) carbonyl internal standard mix (e.g., ¹³C₃-acetone, D₅-benzaldehyde).
-
Causality: The SIL spike is the first validation checkpoint. If the final MS readout shows <95% derivatization of the SIL standard, the operator immediately knows the reaction was quenched by matrix effects, preventing the reporting of false negatives.
-
-
Derivatization Reaction:
-
Action: Add 20 µL of 0.1 M O-(quinoxalin-5-ylmethyl)hydroxylamine and 10 µL of 0.1 M aniline, both dissolved in a 100 mM sodium acetate buffer (pH 5.0).
-
Causality: Aniline acts as a nucleophilic catalyst. It rapidly attacks the carbonyl to form a highly reactive Schiff base intermediate, which subsequently undergoes transimination with the hydroxylamine. This circumvents the slow kinetics of direct oxime formation at mild pH.
-
-
Incubation:
-
Action: Vortex and incubate at 25°C for 60 minutes in the dark.
-
-
Quenching & Cleanup:
-
Action: Add 10 µL of 10% formic acid.
-
Causality: Dropping the pH protonates the reagents, instantly halting the reaction and preparing the sample for positive-ion MS.
-
-
LC-MS/MS Analysis & Data Validation:
-
Action: Inject 2 µL onto an RPLC C18 column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the quinoxaline-tagged analytes.
-
Causality: Monitor the chromatogram for E/Z isomer peak pairs. Because oximes naturally form E and Z stereoisomers, they often resolve into two distinct, closely eluting chromatographic peaks. This predictable "twin-peak" signature provides a secondary structural validation, allowing you to distinguish true carbonyl metabolites from isobaric background noise.
-
Self-validating analytical workflow for carbonyl derivatization utilizing aniline catalysis and SIL checkpoints.
References
-
Sun, Y., Tang, H., & Wang, Y. (2021). "Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS." Molecules, 26(20), 6147. URL:[Link]
Sources
Operational Guide: Safe Handling and Disposal of O-(quinoxalin-5-ylmethyl)hydroxylamine
O-(quinoxalin-5-ylmethyl)hydroxylamine is a specialized intermediate frequently utilized in drug development and medicinal chemistry. It features a quinoxaline heterocycle—a nitrogen-containing core known for its biological activity ([1])—attached to an O-substituted hydroxylamine moiety. While the quinoxaline ring provides structural stability, the hydroxylamine functional group introduces significant operational hazards, including thermal instability and severe reactivity with heavy metals ().
As a Senior Application Scientist, my goal is to provide EHS professionals and bench researchers with a self-validating, step-by-step protocol for the safe handling, decontamination, and disposal of this compound.
Physicochemical Hazard Profile & Causality
To design a fail-safe disposal protocol, we must first understand the chemical causality behind the compound's reactivity. The N-O bond in hydroxylamine derivatives is relatively weak and highly prone to exothermic homolytic cleavage ().
Table 1: Quantitative & Qualitative Hazard Summary
| Hazard Class | Chemical Driver | Operational Consequence | Mitigation Strategy |
| Thermal Instability | Exothermic N-O bond cleavage | Heating may cause rapid expansion or explosion (). | Store below 20°C; strictly avoid friction or shock ([2]). |
| Metal Sensitization | Heavy metal coordination (Fe, Cu, Zn) | Reduces decomposition temperature, triggering runaway reactions (). | Strictly prohibit aluminum, galvanized, or metal containers/spatulas ([3]). Use PTFE or glass. |
| Environmental Toxicity | Quinoxaline core & amine toxicity | Very toxic to aquatic organisms ([3]). | Zero-drain disposal policy; collect all runoff ([4]). |
| Combustion Byproducts | Nitrogen-rich structure | Emits highly toxic, corrosive nitrogen oxides (NOx) upon burning (). | Dispose of via high-temperature incineration only. |
Mechanistic Insight: The Danger of Metal Contamination
Expertise & Experience Note: A common critical failure in laboratory settings is treating solid hydroxylamine derivatives like standard organic waste. If O-(quinoxalin-5-ylmethyl)hydroxylamine comes into contact with metal impurities (e.g., from a rusted spatula or a galvanized waste drum), the metal ions act as catalysts. They coordinate with the lone pairs on the nitrogen and oxygen atoms, drastically lowering the activation energy required for N-O bond cleavage (). This can initiate a spontaneous, violent exothermic decomposition even at room temperature. Therefore, the absolute exclusion of metals from the waste stream is the foundational principle of this disposal protocol ().
Mechanistic pathway of metal-catalyzed thermal decomposition of hydroxylamine derivatives.
Standard Operating Procedure (SOP): Routine Disposal
This protocol ensures the chemical remains stable during the transition from the laboratory bench to the final incineration facility.
Phase 1: Preparation & Segregation
-
Container Selection: Select a high-density polyethylene (HDPE) or glass waste container with a secure, non-metallic, screw-top enclosure ([3]). Ensure the container has a chemically resistant inner liner ([2]).
-
Waste Segregation: Do NOT mix this compound with strong oxidizing agents, strong acids, or heavy metal waste (). Keep it in a dedicated "Reactive Nitrogen Heterocycle" waste stream.
Phase 2: Transfer & Packaging
-
Tooling: Use only PTFE (Teflon), ceramic, or plastic spatulas for transferring solid waste.
-
Atmosphere: If the waste is highly concentrated, purge the headspace of the waste container with an inert gas (Argon or Nitrogen) before sealing to prevent oxidative degradation.
-
Labeling: Clearly label the container with: "Hazardous Waste: O-(quinoxalin-5-ylmethyl)hydroxylamine. Reactive Solid. Toxic to Aquatic Life. NO METALS."
Phase 3: Storage & Final Disposal
-
Storage Conditions: Store the sealed container in a cool, dry, well-ventilated area, preferably in secondary containment away from direct sunlight and heat sources ().
-
Final Destruction: Transfer the waste to a licensed hazardous waste contractor for high-temperature incineration. Landfill or drain disposal is strictly prohibited due to severe aquatic toxicity ([4], [3]).
Emergency Spill Response Protocol
In the event of an accidental release, immediate and calculated action is required to prevent dust explosions and environmental contamination.
Step-by-step workflow for emergency spill response and decontamination.
Step-by-Step Spill Mitigation:
-
Isolate the Area: Clear all personnel from the immediate area and move upwind. Alert the EHS department immediately ([4], ).
-
Personal Protective Equipment (PPE): Don a particulate filter respirator (HEPA type), chemical-resistant nitrile gloves, safety goggles, and a lab coat ([4], [2]).
-
Dust Suppression (Critical Step): Lightly dampen the spilled solid with water. This prevents the generation of a combustible dust cloud and reduces inhalation risks ([4],[3]).
-
Collection: Using a plastic or ceramic brush and dustpan (strictly no metal), sweep up the dampened material ([3]). If using a vacuum, it must be an explosion-proof machine designed for combustible dusts and fitted with a HEPA filter ([3]).
-
Containment: Place the collected material into a suitable, labeled, non-metallic container for hazardous waste disposal ().
-
Decontamination: Wash the spill area thoroughly with water. Because the compound is highly toxic to aquatic organisms, you must prevent this runoff from entering standard drains ([4], ). Collect the wash water using absorbent materials (sand or vermiculite) and dispose of it as solid hazardous waste ([4]).
References
-
Szabo-Scandic. "Material Safety Data Sheet - Hydroxylamine hydrochloride." Szabo-Scandic. [Link]
-
SD Fine-Chem. "HYDROXYLAMINE HYDROCHLORIDE - GHS Safety Data Sheet." SD Fine-Chem Limited. [Link]
Sources
A Comprehensive Guide to the Safe Handling of O-(quinoxalin-5-ylmethyl)hydroxylamine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with O-(quinoxalin-5-ylmethyl)hydroxylamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes critical safety data from structurally related quinoxaline and hydroxylamine derivatives to provide a robust framework for its safe handling, storage, and disposal. The precautionary measures outlined herein are based on the principle of treating this novel compound with the caution required for its potentially hazardous constituent moieties.
Hazard Assessment: A Synthesis of Known Risks
O-(quinoxalin-5-ylmethyl)hydroxylamine incorporates both a quinoxaline and a hydroxylamine functional group. Therefore, a thorough risk assessment must consider the hazards associated with both classes of compounds.
Quinoxaline Derivatives: The quinoxaline ring system is a common scaffold in pharmaceuticals and biologically active compounds.[1][2][3] While many derivatives have therapeutic applications, some can exhibit toxicity.[4][5][6] General hazards associated with quinoxaline derivatives include potential irritation to the skin, eyes, and respiratory tract.[7][8][9] Some have been shown to cause adverse effects through inhalation, skin absorption, or ingestion.[8]
Hydroxylamine Derivatives: The hydroxylamine moiety is associated with more severe hazards. Hydroxylamine and its derivatives can be unstable and may decompose violently, especially upon heating.[10][11] They are often corrosive and can cause severe burns to the skin and eyes.[12][13][14] Systemic effects from exposure can include damage to the blood and central nervous system.[10][15] Furthermore, some hydroxylamine derivatives are suspected carcinogens and mutagens.[10][12][15]
Given these potential hazards, O-(quinoxalin-5-ylmethyl)hydroxylamine should be handled as a substance that is potentially toxic, corrosive, and thermally unstable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling O-(quinoxalin-5-ylmethyl)hydroxylamine. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and potential projectiles in case of unexpected reactions. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact with the potentially corrosive and absorbable compound. Gloves should be inspected before use and changed frequently.[7][16] |
| Body | Flame-resistant lab coat | To protect against chemical splashes and in the event of a fire. |
| Respiratory | A properly fitted respirator (e.g., N95 or higher) may be necessary if working with powders or generating aerosols. | To prevent inhalation of the potentially harmful compound.[11] The need for respiratory protection should be determined by a formal risk assessment. |
Safe Handling and Storage: A Procedural Approach
Adherence to strict protocols is critical for the safe handling and storage of O-(quinoxalin-5-ylmethyl)hydroxylamine.
Engineering Controls
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] A safety shower and eyewash station must be readily accessible.[8]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary equipment or chemicals.
-
Weighing and Dispensing: If working with a solid, handle it in a fume hood to avoid generating dust. Use appropriate tools to minimize static discharge.
-
In Solution: When preparing solutions, add the compound slowly to the solvent. Be aware of potential exothermic reactions.
-
Heating: Avoid heating O-(quinoxalin-5-ylmethyl)hydroxylamine unless absolutely necessary and with extreme caution. If heating is required, use a controlled heating source (e.g., an oil bath with a temperature controller) and a blast shield. Never heat a closed container.[10][14]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[9][13]
Storage
Store O-(quinoxalin-5-ylmethyl)hydroxylamine in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[14] It should be stored separately from incompatible materials, such as strong oxidizing agents and metals.[10] The container should be tightly sealed and clearly labeled with the compound's name and hazard warnings.
Emergency Procedures: Planning for the Unexpected
Spill Response
The following diagram outlines the immediate steps to take in the event of a spill.
Caption: Immediate Spill Response Workflow.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][12][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Waste Disposal: A Responsible Conclusion
All waste containing O-(quinoxalin-5-ylmethyl)hydroxylamine, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[12]
Conclusion: A Culture of Safety
The safe handling of novel chemical entities like O-(quinoxalin-5-ylmethyl)hydroxylamine is paramount in a research environment. By understanding the potential hazards derived from its constituent quinoxaline and hydroxylamine moieties and by rigorously adhering to the safety protocols outlined in this guide, researchers can minimize risks and foster a strong culture of safety in the laboratory.
References
- Merck Millipore. (n.d.).
- PubMed. (2016, May 15). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo.
- Los Alamos National Laboratory. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons.
- Apollo Scientific. (n.d.). Hydroxylamine hydrochloride.
- Loba Chemie. (2019, January 23). HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS.
- Tokyo Chemical Industry. (2025, November 21).
- ResearchGate. (n.d.).
- ICSC. (n.d.). HYDROXYLAMINE.
- PMC. (n.d.).
- Sigma-Aldrich. (2024, September 07).
- ChemicalBook. (2025, August 16).
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- MDPI. (2000, June 18).
- Cole-Parmer. (2004, August 09).
- Benchchem. (n.d.).
- PubChem. (n.d.). 5-Aminoquinoxaline.
- TCI Chemicals. (n.d.).
- The Good Scents Company. (n.d.). 5-methyl quinoxaline.
- Mini-Reviews in Medicinal Chemistry. (2026, January 01). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Lessons [ncsp.tamu.edu]
- 11. ICSC 0661 - HYDROXYLAMINE [chemicalsafety.ilo.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. lobachemie.com [lobachemie.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
